AN7973
Description
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Properties
IUPAC Name |
2-chloro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-4-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BClN3O3/c1-19(2)15-7-4-12(10-16(15)20(26)27-19)23-18(25)14-6-5-13(11-17(14)21)24-9-3-8-22-24/h3-11,26H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSVAUWJLCQPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)N4C=CC=N4)Cl)C(O1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of AN7973
An in-depth technical guide on the core mechanism of action of AN7973, a promising benzoxaborole-based anti-parasitic agent. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a 6-carboxamide benzoxaborole compound that has demonstrated significant activity against a range of kinetoplastid parasites, including Trypanosoma species, and the apicomplexan parasite Cryptosporidium.[1][2][3] Initially investigated as a potential treatment for veterinary trypanosomosis in cattle, it showed high efficacy against Trypanosoma congolense but was less effective against Trypanosoma vivax.[1][4][5] Further research has identified this compound as a promising drug candidate for treating cryptosporidiosis, a major cause of diarrheal disease.[2][3] This guide provides a detailed overview of its mechanism of action, supported by quantitative data and experimental protocols.
Core Mechanism of Action: Inhibition of mRNA Processing
The primary mechanism of action of this compound in trypanosomes is the inhibition of mRNA processing.[1][6][7][8] In kinetoplastids, transcription is polycistronic, meaning multiple genes are transcribed into a single long precursor mRNA. Individual mature mRNAs are then generated through a process of trans-splicing, where a short spliced leader (SL) sequence is added to the 5' end of each mRNA, coupled with the polyadenylation of the preceding mRNA.[1][4][7]
This compound disrupts this crucial process. Treatment of Trypanosoma brucei with this compound leads to a rapid inhibition of trans-splicing, observable within one hour.[1][4][7] This is evidenced by the loss of the Y-structure splicing intermediate, a key indicator of active trans-splicing, and a subsequent reduction in the levels of mature mRNA.[1][4][7]
Molecular Target: Cleavage and Polyadenylation Factor 3 (CPSF3)
The likely molecular target of this compound is the cleavage and polyadenylation factor 3 (CPSF3), an endonuclease involved in mRNA processing.[1][4][6][7] This is supported by several lines of evidence:
-
Overexpression of CPSF3 in T. brucei results in a three-fold increase in the EC50 value of this compound, suggesting a direct interaction between the compound and the protein.[1][4][7]
-
Molecular modeling studies indicate that the inhibition of CPSF3 by this compound is structurally feasible.[1][6][7]
These findings chemically validate mRNA processing as a viable drug target in trypanosomes.[1][6][7]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in trypanosomes.
Caption: Proposed mechanism of action of this compound in trypanosomes.
Downstream Effects on Parasite Physiology
The inhibition of mRNA processing by this compound triggers a cascade of downstream effects that are detrimental to the parasite:
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Inhibition of Protein Synthesis: The reduction in mature mRNA levels directly leads to a cessation of protein synthesis.[8][9] This effect is not uniform across all proteins, suggesting that the stability of different mRNAs may vary.[9]
-
Accumulation of Peri-nuclear Granules: A characteristic feature of splicing inhibition in trypanosomes is the accumulation of peri-nuclear granules, which has been observed in this compound-treated cells.[1][4][7]
-
Disturbed Methylation: Prolonged exposure to this compound results in an increase in S-adenosyl methionine and methylated lysine, indicating a disruption of methylation pathways.[1][4][7]
Quantitative Data Summary
The efficacy of this compound has been quantified in both in vitro and in vivo studies.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parasite Species | Assay Type | EC50 (nM) | Reference |
| Trypanosoma brucei | In vitro | 20 - 80 | [1] |
| Trypanosoma congolense | In vitro | 84 | [1] |
| Trypanosoma vivax | Ex vivo | 215 | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Parasite | Dose | Route | Outcome | Reference |
| Mouse | T. congolense | 10 mg/kg (single) | i.p. | Cure | [1][5] |
| Goat | T. congolense | 10 mg/kg (single) | i.m. | Cure | [1][5] |
| Goat | T. vivax | 10 mg/kg (two doses) | i.m. | Cure | [1][5] |
| Cattle | T. congolense | 10 mg/kg (single) | i.m. | Cure | [5][10] |
| Mouse | C. parvum | 10 mg/kg | p.o. | >90% reduction in parasite shedding | [2] |
| Mouse | C. parvum | 25 mg/kg | p.o. | >99% reduction in parasite shedding | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Protein Synthesis Inhibition Assay
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Cell Culture: Trypanosoma brucei bloodstream forms are cultured to a density of approximately 1 x 10^6 cells/mL.
-
Drug Treatment: Cells are incubated with a specified concentration of this compound for a defined period (e.g., 1-4 hours). A control group is incubated with the vehicle (e.g., DMSO).
-
Pulse Labelling: [35S]-methionine is added to the culture medium, and the cells are incubated for a short period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabel into newly synthesized proteins.
-
Cell Lysis: Cells are harvested by centrifugation, washed, and lysed in a suitable buffer.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis and Autoradiography: Equal amounts of protein from each sample are separated by SDS-PAGE. The gel is then dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled proteins.
-
Analysis: The intensity of the bands on the autoradiogram is quantified to determine the rate of protein synthesis in treated versus control cells.[9]
mRNA Processing Analysis via Northern Blot
-
Cell Culture and Treatment: As described in the protein synthesis inhibition assay.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a standard method (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: The concentration and purity of the RNA are determined by spectrophotometry, and the integrity is assessed by gel electrophoresis.
-
Northern Blotting: A defined amount of total RNA from each sample is separated by denaturing agarose (B213101) gel electrophoresis and transferred to a nylon membrane.
-
Probe Labeling: A DNA or RNA probe specific for the spliced leader (SL) sequence is labeled with a radioactive or non-radioactive tag.
-
Hybridization: The membrane is incubated with the labeled probe under conditions that allow for specific binding to the target RNA sequences (mature mRNAs and the SLRNA precursor).
-
Detection and Analysis: The hybridized probe is detected by autoradiography or chemiluminescence. The levels of mature mRNA (a smear, as the SL is on all mRNAs) and the SLRNA precursor are quantified to assess the impact of this compound on trans-splicing.[9]
Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of an anti-trypanosomal compound like this compound.
Caption: A typical preclinical workflow for evaluating anti-trypanosomal compounds.
Conclusion
This compound is a potent anti-parasitic compound that kills trypanosomes by inhibiting a fundamental process in their gene expression: mRNA processing. Its specific targeting of CPSF3, an enzyme crucial for the parasite but with potential for selective inhibition against the host counterpart, makes it a promising therapeutic candidate. While its development for bovine trypanosomosis was halted due to insufficient efficacy against T. vivax, its potent activity against Cryptosporidium has opened new avenues for its clinical application. The detailed understanding of its mechanism of action provides a solid foundation for further development and for the design of next-generation benzoxaboroles targeting mRNA processing in pathogenic organisms.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
AN7973: A Benzoxaborole with Potent Trypanocidal Activity via Inhibition of mRNA Processing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AN7973, a 7-carboxamido-benzoxaborole, has emerged as a promising trypanocidal agent with a novel mechanism of action. This document provides a comprehensive technical overview of this compound, detailing its activity against various Trypanosoma species, its mechanism of action involving the inhibition of mRNA trans-splicing, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals in the field of tropical medicine.
Introduction
Kinetoplastid parasites, including Trypanosoma species, are the causative agents of severe and economically devastating diseases in humans and livestock, such as Human African Trypanosomiasis (sleeping sickness) and Nagana.[1][2][3] The limited and often toxic available treatments necessitate the discovery of novel therapeutics.[1][2][4] Benzoxaboroles represent a promising class of compounds, and this compound, an early candidate for veterinary trypanosomosis, has been a subject of significant investigation.[1][2][4] While its development as a commercial treatment for cattle trypanosomosis was halted due to lower efficacy against T. vivax, its potent activity and unique mechanism of action make it a valuable tool for research and a foundation for the development of new anti-trypanosomal drugs.[2][4][5]
Trypanocidal Activity of this compound
This compound has demonstrated potent activity against several species of trypanosomes. The compound was selected as a candidate veterinary drug based on its in vitro potency and its ability to cure T. congolense-infected mice with a single dose.[3]
In Vitro and Ex Vivo Efficacy
The 50% effective concentration (EC₅₀) of this compound has been determined for various Trypanosoma species and life cycle stages.
| Organism | Stage | Assay Type | EC₅₀ (nM) |
| Trypanosoma brucei | Bloodstream form | in vitro | 20-80 |
| Trypanosoma brucei | Procyclic form | in vitro | ~400-800 (5-10x higher than bloodstream) |
| Trypanosoma congolense | - | in vitro | 84 |
| Trypanosoma vivax | - | ex vivo | 215 |
Data compiled from multiple sources.[3][4][6]
In Vivo Efficacy
This compound has shown curative potential in animal models of trypanosomiasis.
| Animal Model | Parasite | Dose | Route | Efficacy |
| Mouse | T. congolense | 10 mg/kg (single dose) | i.p. | 100% cure (5/5 mice) |
| Goat | T. congolense | - | - | All goats cured |
| Goat | T. vivax | - | - | Less effective |
| Cattle | T. congolense | - | i.m. | Cured infection |
| Cattle | T. vivax | 10 mg/kg (single dose) | i.m. | Not sufficiently effective for field use |
Data compiled from multiple sources.[3][4][5]
Mechanism of Action: Inhibition of mRNA Processing
The primary mechanism of action of this compound is the inhibition of mRNA processing in trypanosomes.[1][7][8] In kinetoplastids, transcription is polycistronic, meaning multiple genes are transcribed into a single pre-mRNA molecule.[1][2][4] Individual mature mRNAs are then generated through a process called trans-splicing, where a short spliced leader (SL) sequence is added to the 5' end of each mRNA, coupled with polyadenylation of the upstream mRNA.[1][2][4]
This compound rapidly disrupts this essential process. Treatment of T. brucei with this compound leads to the inhibition of trans-splicing within one hour.[1][2][7] This is evidenced by the loss of the Y-structure splicing intermediate, a key indicator of active trans-splicing.[1][2] Consequently, there is a reduction in the levels of mature mRNA and an accumulation of peri-nuclear granules, which are characteristic of splicing inhibition.[1][2][5] This ultimately leads to a cessation of protein synthesis, causing growth arrest and parasite death.[2][5][7]
Molecular Target: CPSF3
The likely molecular target of this compound is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in mRNA processing.[1][2][4] Overexpression of T. brucei CPSF3 in trypanosomes results in a three-fold increase in the EC₅₀ of this compound, indicating that the compound likely binds to and inhibits this protein.[1][2][7] Molecular modeling studies support the feasibility of this compound inhibiting CPSF3.[1][2][4] However, prolonged selection of trypanosomes in the presence of this compound resulted in only a 1.5-fold resistance, suggesting that other mechanisms or targets may also be involved.[1][2][5]
Signaling Pathway Diagram
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
AN7973: A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, development, and mechanism of action of AN7973, a novel benzoxaborole compound. Initially investigated for veterinary trypanosomosis, its unique properties have led to its repositioning as a promising candidate for treating cryptosporidiosis.
Introduction
This compound is a 6-carboxamide benzoxaborole that emerged from screening programs aimed at identifying new treatments for kinetoplastid infections.[1][2] Kinetoplastids, including trypanosomes and leishmanias, are responsible for a significant burden of disease in humans and animals, and there is a pressing need for new, effective, and safe therapeutics.[1][3][4] Benzoxaboroles represent a promising class of compounds with a unique mode of action, distinct from existing drugs.[3] this compound was initially identified as a potent trypanocidal agent but has since demonstrated significant efficacy against the protozoan parasite Cryptosporidium, a leading cause of diarrheal disease.[1][2][5]
Discovery and Initial Development for Trypanosomosis
This compound was selected as a candidate for treating veterinary trypanosomosis from a series of 7-carboxamido-benzoxaboroles due to its potent in vitro activity against Trypanosoma congolense and its efficacy in a murine infection model.[1] It was considered a potential backup candidate for the human African trypanosomosis drug candidate acoziborole (B605153) (SCYX-7158 or AN5568).[1][6]
Preclinical Efficacy for Trypanosomosis
Early studies demonstrated that a single injection of this compound could cure T. congolense infections in both cattle and goats.[1][4] However, its efficacy against T. vivax was lower, requiring multiple doses for a cure in goats and failing to consistently cure infections in cattle.[1][6] This lower efficacy against T. vivax ultimately precluded its development as a commercially viable treatment for bovine trypanosomosis.[1][7][8]
Repositioning for Cryptosporidiosis
Following its discontinuation for trypanosomosis, a drug repositioning strategy identified this compound as a potent inhibitor of Cryptosporidium growth.[2] This discovery has opened a new developmental path for this compound as a potential treatment for cryptosporidiosis, a disease for which current treatment options are limited and often ineffective in immunocompromised individuals and malnourished children.[2]
Preclinical Efficacy for Cryptosporidiosis
This compound has shown significant efficacy in both in vitro and in vivo models of cryptosporidiosis.[2][5] It effectively blocks the intracellular development of the two most clinically relevant species, C. parvum and C. hominis, and appears to be parasiticidal.[2] Efficacy has been demonstrated in murine models of both acute and established infections, as well as in a neonatal dairy calf model of the disease.[2] Importantly, this compound was also found to be effective in immunocompromised mice, highlighting its potential for treating at-risk patient populations.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro and Ex Vivo Activity of this compound against Trypanosomes [1]
| Organism | Assay Type | EC50 (nM) |
| Trypanosoma brucei | in vitro (bloodstream forms) | 20–80 |
| Trypanosoma congolense | in vitro | 84 |
| Trypanosoma vivax | ex vivo | 215 |
Table 2: In Vivo Efficacy of this compound against Trypanosomosis [1][6]
| Animal Model | Infecting Organism | Dose | Route | Outcome |
| Mouse | T. congolense | 10 mg/kg (single dose) | i.p. | Cure |
| Goat | T. congolense | 10 mg/kg (single dose) | i.m. | Cure |
| Goat | T. vivax | 10 mg/kg (two doses) | i.m. | Cure |
| Cattle | T. congolense | 10 mg/kg (single dose) | i.m. | Cure (3/3 animals) |
| Cattle | T. vivax | 10 mg/kg (two doses) | i.m. | Cure (1/2 animals) |
| Cattle | T. vivax | 10 mg/kg (single dose) | i.m. | Failure to cure (3 animals) |
Mechanism of Action
The primary mechanism of action of this compound in trypanosomes is the inhibition of mRNA processing.[1][4][9]
Inhibition of Trans-Splicing
In kinetoplastids, transcription is polycistronic, and individual mRNAs are generated through a process of trans-splicing, where a short spliced leader (SL) sequence is added to the 5' end of each mRNA.[1][4][9] this compound was shown to inhibit this trans-splicing process within one hour of treating T. brucei.[1][4][9] This inhibition leads to a reduction in mature mRNA levels and a subsequent cessation of protein synthesis.[1][6]
Potential Molecular Target: CPSF3
The cleavage and polyadenylation specificity factor 3 (CPSF3) has been identified as a potential molecular target of this compound.[1][4][9] Overexpression of T. brucei CPSF3 resulted in a three-fold increase in the EC50 of this compound, suggesting a direct or indirect interaction.[1][4][9] Molecular modeling also supports the feasibility of this compound inhibiting CPSF3.[1][3][9]
Effects on Metabolism
Prolonged treatment with this compound also leads to an increase in S-adenosyl methionine and methylated lysine, indicating downstream effects on cellular methylation pathways.[1][4][9]
The proposed mechanism of action for this compound in Cryptosporidium is still under investigation but is thought to involve the inhibition of intracellular parasite development.[5]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound in kinetoplastids.
Experimental Workflow
Caption: General experimental workflow for assessing this compound efficacy.
Experimental Protocols
In Vitro and Ex Vivo Susceptibility Assays
Detailed protocols for determining the EC50 of this compound against various trypanosome species are based on standard methods. Bloodstream forms of T. brucei and T. congolense are cultured in appropriate media. T. vivax, which is not readily cultured in vitro, is typically assessed ex vivo using parasites isolated from infected animals.
-
Parasite Preparation: Parasites are harvested and diluted to a defined concentration in their respective culture media.
-
Drug Dilution: this compound is serially diluted in the culture medium in 96-well plates.
-
Incubation: The parasite suspension is added to the wells containing the drug dilutions and incubated for 48-72 hours under appropriate conditions (e.g., 37°C, 5% CO2).
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay, which measures metabolic activity. Fluorescence is read using a microplate reader.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Studies in Animal Models
The efficacy of this compound in animal models of trypanosomosis was evaluated in mice, goats, and cattle.
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Infection: Animals are infected with a defined number of trypanosomes of the target species (T. congolense or T. vivax).
-
Treatment: Once parasitemia is established, animals are treated with this compound via the specified route (intraperitoneal for mice, intramuscular for goats and cattle) at the designated dose.
-
Monitoring: Parasitemia is monitored by microscopic examination of blood smears at regular intervals post-treatment. Clinical signs of the disease are also observed and recorded.
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Determination of Cure: An animal is considered cured if no parasites are detected in the blood for a defined follow-up period (e.g., 30-60 days).
mRNA Processing Analysis
The effect of this compound on trypanosome mRNA processing was investigated using the following approaches:
-
RNA Analysis: T. brucei cultures are treated with this compound. RNA is then extracted at various time points. The levels of the Y-structure splicing intermediate and mature mRNAs are assessed by Northern blotting or qRT-PCR.
-
Protein Synthesis Measurement: Protein synthesis is measured by pulse-labeling this compound-treated trypanosomes with [35S]-methionine. The incorporation of the radiolabel into newly synthesized proteins is analyzed by SDS-PAGE and autoradiography.[1][6]
-
Granule Formation: The formation of peri-nuclear granules, which is indicative of splicing inhibition, is observed in treated cells using fluorescence microscopy.[1][6]
Conclusion
This compound is a benzoxaborole with a well-defined mechanism of action against trypanosomes, involving the inhibition of mRNA trans-splicing. While its development for veterinary trypanosomosis was halted due to insufficient efficacy against T. vivax, it has been successfully repositioned as a promising preclinical candidate for the treatment of cryptosporidiosis. Its efficacy in relevant animal models, including immunocompromised hosts, and favorable safety profile make it an exciting prospect for addressing an unmet medical need. Further development and clinical investigation of this compound for cryptosporidiosis are warranted.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
AN7973: A Deep Dive into its Inhibitory Effect on Kinetoplastid Parasites
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the benzoxaborole compound AN7973 and its potent effects against kinetoplastid parasites, the causative agents of devastating diseases such as African trypanosomiasis and leishmaniasis. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the critical biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of mRNA Processing
This compound's primary mode of action against kinetoplastid parasites is the disruption of mRNA processing, a fundamental step in gene expression for these organisms.[1][2][3][4][5][6][7][8] In kinetoplastids, genes are transcribed as long polycistronic precursor mRNAs, which must be processed into individual mature mRNAs. This process involves two key steps: trans-splicing at the 5' end and polyadenylation at the 3' end.
This compound has been shown to inhibit the trans-splicing process within an hour of treating Trypanosoma brucei.[1][2][4][9] This rapid inhibition leads to a significant reduction in mature mRNA levels and a subsequent cessation of protein synthesis, ultimately leading to parasite death.[2][3][4][9]
The molecular target of this compound is believed to be the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease involved in mRNA processing.[1][2][4][5][6][7][8] This is supported by evidence that overexpression of CPSF3 in T. brucei results in a threefold increase in the effective concentration 50 (EC50) of this compound.[1][2][4][5][6][7][8] Molecular modeling studies have also indicated that this compound can feasibly bind to and inhibit the function of CPSF3.[1][3][4][5][6] While CPSF3 is a primary target, other mechanisms may also be at play, as prolonged exposure to the compound resulted in only a modest 1.5-fold resistance in trypanosomes.[1][2][4][7]
Prolonged treatment with this compound has also been observed to cause an increase in S-adenosyl methionine and methylated lysine, suggesting secondary effects on parasite metabolism.[1][3][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound against various kinetoplastid parasites.
| Parameter | T. congolense | T. vivax | T. brucei |
| In Vitro EC50 | 84 nM | - | 20-80 nM |
| Ex Vivo EC50 | - | 215 nM | - |
Table 1: In Vitro and Ex Vivo Efficacy of this compound. [4]
| Species | Infection Model | Dose | Outcome |
| Mouse | T. congolense | 10 mg/kg (single i.p. dose) | Cure |
| Goat | T. congolense | 10 mg/kg (single bolus injection) | Cure |
| Goat | T. vivax | 10 mg/kg (two i.m. injections) | Cure |
Table 2: In Vivo Efficacy of this compound. [4]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Protein Synthesis Inhibition Assay
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Parasites are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 1-4 hours).
-
Metabolic Labeling: [35S]-methionine is added to the culture medium to a final concentration of 0.1 mCi/mL and incubated for 1 hour to allow for the incorporation of the radiolabel into newly synthesized proteins.
-
Cell Lysis: Cells are harvested by centrifugation, washed with phosphate-buffered saline (PBS), and lysed in a buffer containing non-ionic detergents and protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the Bradford assay.
-
SDS-PAGE and Autoradiography: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. The intensity of the bands is quantified to determine the extent of protein synthesis inhibition.[4][9]
Analysis of Splicing Intermediates
-
RNA Extraction: T. brucei cultures are treated with this compound or a vehicle control. Total RNA is extracted from the parasites at various time points using a commercial RNA isolation kit.
-
Primer Extension Analysis: A radiolabeled oligonucleotide primer complementary to a sequence downstream of the splice site in a specific pre-mRNA is annealed to the total RNA.
-
Reverse Transcription: Reverse transcriptase is used to extend the primer, synthesizing a cDNA copy of the RNA template. The reaction is terminated by the addition of a stop solution.
-
Gel Electrophoresis: The cDNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to an X-ray film. The presence and abundance of the Y-shaped splicing intermediate, a hallmark of active trans-splicing, are analyzed. A reduction in the Y-structure indicates inhibition of the splicing process.[1][5]
Visualizations
The following diagrams illustrate the key pathway affected by this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on kinetoplastid gene expression.
Caption: Workflow for analyzing the effect of this compound on trans-splicing.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
understanding the benzoxaborole class of compounds
An In-depth Technical Guide to the Benzoxaborole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique chemical properties and broad therapeutic potential. The core structure, featuring a boronic acid incorporated into a bicyclic system, allows for unique interactions with biological targets. This guide provides a comprehensive overview of the benzoxaborole scaffold, its mechanism of action, key therapeutic agents, and the experimental methodologies used in their evaluation.
The Benzoxaborole Core: Structure and Properties
The fundamental structure of a benzoxaborole consists of a benzene (B151609) ring fused to a five-membered oxaborole ring. A key feature of this scaffold is the presence of a boron atom, which is trigonal planar in its free state but can readily adopt a tetrahedral configuration upon interacting with nucleophiles, such as the hydroxyl groups found in biological targets. This ability to form stable, reversible covalent bonds is central to their mechanism of action. The boron atom can be substituted with a hydroxyl group, which is crucial for its biological activity.
Mechanism of Action: Targeting Key Enzymes
Benzoxaboroles have demonstrated efficacy against a range of diseases by targeting specific enzymes. Two of the most well-characterized mechanisms are the inhibition of phosphodiesterase 4 (PDE4) and leucyl-tRNA synthetase (LeuRS).
Inhibition of Phosphodiesterase 4 (PDE4)
Crisaborole (B606811), an approved topical treatment for atopic dermatitis, functions by inhibiting PDE4. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in the inflammatory cascade. By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines. The boron atom in crisaborole plays a critical role by interacting with the bimetallic center in the active site of the PDE4 enzyme.
Signaling Pathway of PDE4 Inhibition by Crisaborole
AN7973: A Potent Inhibitor of mRNA trans-Splicing in Trypanosoma brucei
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AN7973, a benzoxaborole-based compound, has emerged as a significant inhibitor of mRNA processing in kinetoplastid parasites, particularly Trypanosoma brucei, the causative agent of African trypanosomiasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in the inhibition of mRNA trans-splicing. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel anti-trypanosomal therapies.
Introduction
Kinetoplastid parasites, including Trypanosoma and Leishmania species, are responsible for a range of debilitating diseases in humans and animals.[1][2] A unique feature of gene expression in these organisms is the polycistronic transcription of protein-coding genes, which requires subsequent processing into monocistronic mRNAs.[1][2] This processing occurs through a mechanism of trans-splicing, where a capped 39-nucleotide spliced leader (SL) sequence is added to the 5' end of each mRNA.[1][2] This process is essential for the maturation and translation of mRNAs.
The benzoxaborole class of compounds has shown significant promise as anti-trypanosomal agents.[1][2] this compound is an early candidate from this class that has been demonstrated to potently inhibit the growth of Trypanosoma species.[1] This guide delves into the specific molecular mechanism by which this compound exerts its trypanocidal activity: the inhibition of mRNA trans-splicing.
Mechanism of Action: Inhibition of trans-Splicing
This compound's primary mode of action is the disruption of mRNA processing, with a rapid and specific effect on trans-splicing.[1][2] Treatment of T. brucei with this compound leads to a cascade of events indicative of splicing inhibition:
-
Loss of the Y-structure Splicing Intermediate: Trans-splicing proceeds through a characteristic Y-shaped branched intermediate. Within one hour of this compound treatment, there is a significant reduction in the level of this Y-structure, a key indicator that the splicing process is blocked.[1][2][3]
-
Accumulation of Unprocessed Pre-mRNAs: Inhibition of splicing results in the accumulation of unprocessed polycistronic transcripts. This is evident in the detection of di- and tri-cistronic tubulin mRNAs via Northern blotting.
-
Reduction in Mature mRNA Levels: Consequently, the levels of mature, spliced mRNAs decrease, leading to a subsequent reduction in protein synthesis.[1][2][3]
-
Formation of Peri-nuclear Granules: A cellular response to splicing stress is the formation of peri-nuclear RNA granules, which is observed in this compound-treated trypanosomes.[1][2]
The proposed molecular target for this compound is the cleavage and polyadenylation factor 3 (CPSF3), a key component of the mRNA processing machinery.[1][2] Overexpression of CPSF3 in T. brucei confers a three-fold increase in the EC50 value for this compound, strongly suggesting that CPSF3 is a direct or indirect target of the compound.[1][2] However, it is also suggested that the mode of action may extend beyond CPSF3 inhibition.[1][2]
It is important to note that this compound's effect on splicing is not due to an inhibition of the methylation of the spliced leader precursor RNA.[1][2]
dot
Caption: Proposed mechanism of action for this compound in T. brucei.
Quantitative Data
The inhibitory effects of this compound on Trypanosoma growth and mRNA splicing have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Species/Strain | Value | Reference |
| EC50 (48h) | T. brucei (bloodstream form) | 20-80 nM | [1] |
| EC50 (in vitro) | T. congolense | 84 nM | [1] |
| EC50 (ex vivo) | T. vivax | 215 nM | [1] |
| Fold Resistance | T. brucei overexpressing CPSF3 | 3-fold | [1][2] |
Table 1: In vitro and ex vivo efficacy of this compound against various Trypanosoma species.
| Assay | Treatment Conditions | Result | Reference |
| Y-Structure Intermediate | This compound (10x EC50) for 30 min | Significant reduction (p<0.0005) | [1] |
| Protein Synthesis | This compound (10x EC50) for 4 hours | Dramatic decrease in total protein synthesis |
Table 2: Quantitative effects of this compound on molecular markers of splicing and protein synthesis in T. brucei.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the role of this compound in mRNA splicing inhibition.
In Vitro trans-Splicing Assay in T. brucei
This assay reconstitutes the trans-splicing reaction in a cell-free system to directly assess the inhibitory effect of compounds like this compound.
Workflow Diagram:
dot
Caption: Workflow for the in vitro splicing assay in T. brucei.
Protocol:
-
Preparation of Permeabilized Trypanosomes:
-
Culture procyclic-form T. brucei to a density of 1-2 x 10^7 cells/mL.
-
Harvest the cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold wash buffer (20 mM Tris-HCl pH 7.4, 100 mM NaCl, 3 mM MgCl2).
-
Resuspend the cells in transcription buffer (150 mM sucrose, 20 mM potassium L-glutamate, 3 mM MgCl2, 20 mM HEPES-KOH pH 7.7, 2 mM DTT, and protease inhibitors) and incubate on ice for 20 minutes to allow for permeabilization.[4]
-
-
In Vitro Splicing Reaction:
-
In a microfuge tube, combine the permeabilized trypanosomes (approximately 2.5 x 10^8 cells per reaction) with either this compound (at desired concentration) or DMSO (vehicle control).[5]
-
Incubate for 2 minutes at room temperature.[5]
-
Add alpha-32P-UTP to the reaction mixture to label newly synthesized RNA.
-
Incubate for an additional 10 minutes.[5]
-
-
RNA Analysis:
-
Terminate the reaction and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Separate the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA products by autoradiography. The full-length SLRNA (~140 nt) and the de-branched SLRNA intron (~100 nt) are key indicators of splicing activity.[5]
-
Y-Structure Splicing Intermediate Analysis by Primer Extension
This method quantifies the level of the Y-structure splicing intermediate, providing a direct measure of trans-splicing activity.
Workflow Diagram:
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
AN7973: A Technical Guide for the Treatment of African Animal Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
African Animal Trypanosomiasis (AAT), or Nagana, is a debilitating and often fatal disease in livestock caused by various species of the protozoan parasite Trypanosoma. The disease poses a significant economic burden on agriculture in sub-Saharan Africa. AN7973, a benzoxaborole derivative, has emerged as a promising candidate for the treatment of AAT. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: Inhibition of mRNA Processing
This compound exerts its trypanocidal activity by disrupting a fundamental molecular process in the parasite: mRNA processing.[1][2][3] In kinetoplastids like Trypanosoma, transcription is polycistronic, meaning multiple genes are transcribed into a single pre-messenger RNA (pre-mRNA). Individual mature mRNAs are then generated through a process called trans-splicing, where a short capped sequence, the spliced leader (SL), is added to the 5' end of each mRNA.[1][4] This process is coupled with the polyadenylation of the preceding mRNA.
Treatment of Trypanosoma brucei with this compound leads to the rapid inhibition of trans-splicing, observable within an hour.[1][2] This inhibition is evidenced by the loss of the Y-structure splicing intermediate, a reduction in mature mRNA levels, and the accumulation of peri-nuclear granules, which are characteristic of splicing inhibition.[1][2] While the methylation of the spliced leader precursor RNA is not affected, prolonged exposure to this compound results in an increase in S-adenosyl methionine and methylated lysine.[1][2]
The molecular target of this compound has been identified as the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for pre-mRNA 3'-end processing.[1][2] Overexpression of T. brucei CPSF3 in trypanosomes leads to a three-fold increase in the EC50 value of this compound, indicating that CPSF3 is a key target.[1][2] Molecular modeling further supports the feasibility of CPSF3 inhibition by this compound.[1][2] It is important to note that while CPSF3 is a primary target, other mechanisms may contribute to the trypanocidal activity of benzoxaboroles, as prolonged selection with this compound resulted in only a modest 1.5-fold resistance.[1][2]
Caption: Proposed mechanism of action of this compound in Trypanosoma.
Quantitative Data
The efficacy of this compound has been evaluated both in vitro against various Trypanosoma species and in vivo in different animal models of AAT.
In Vitro Efficacy
The half-maximal effective concentration (EC50) of this compound has been determined for the bloodstream forms of several clinically relevant Trypanosoma species.
| Trypanosome Species | EC50 (nM) | Assay Duration |
| Trypanosoma brucei | 20 - 80 | 48 hours |
| Trypanosoma congolense | 84 | Not Specified |
| Trypanosoma vivax | 215 | Not Specified |
Note: The EC50 for procyclic forms of T. brucei is reported to be 5-10 times higher than for bloodstream forms.[1]
In Vivo Efficacy
This compound has demonstrated curative potential in various animal models of African Animal Trypanosomiasis.
| Animal Model | Trypanosoma Species | This compound Dose | Administration Route | Outcome |
| Mouse | T. congolense | 10 mg/kg (single dose) | Intraperitoneal (i.p.) | Cure |
| Goat | T. congolense | 10 mg/kg (single dose) | Intramuscular (i.m.) | Cure |
| Goat | T. vivax | 10 mg/kg (two doses) | Intramuscular (i.m.) | Cure |
| Cattle | T. congolense | 10 mg/kg (single dose) | Intramuscular (i.m.) | Cure (3/3 animals) |
| Cattle | T. vivax | 10 mg/kg (single dose) | Intramuscular (i.m.) | Failure to cure (3 animals) |
| Cattle | T. vivax | 10 mg/kg (two doses) | Intramuscular (i.m.) | Cure (1/2 animals) |
Note: The T. vivax and T. congolense isolates used in the cattle studies were resistant to diminazene (B1218545) and isometamidium.[1]
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited in this guide.
In Vitro Drug Sensitivity Assay
The in vitro activity of this compound against bloodstream forms of Trypanosoma species is typically assessed using a cell viability or proliferation assay.
Objective: To determine the half-maximal effective concentration (EC50) of this compound.
General Protocol:
-
Parasite Culture: Bloodstream forms of the desired Trypanosoma species are cultured in a suitable medium (e.g., HMI-9) supplemented with serum, under appropriate temperature and CO2 conditions.
-
Drug Dilution: A serial dilution of this compound is prepared in the culture medium.
-
Assay Setup: Parasites are seeded in microtiter plates at a defined density. The drug dilutions are then added to the wells. Control wells with no drug are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Quantification of Parasite Growth/Viability: Parasite viability is assessed using various methods, such as:
-
Resazurin-based assays: Resazurin is reduced by viable cells to the fluorescent product resorufin, which can be quantified.
-
Radiolabeled precursor incorporation: The incorporation of a radiolabeled molecule essential for parasite replication (e.g., [3H]hypoxanthine) is measured.
-
-
Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the control. The EC50 value is then determined by fitting the data to a dose-response curve.
References
- 1. In vitro drug sensitivity test for Trypanosoma brucei subgroup bloodstream trypomastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
AN7973: A Promising Benzoxaborole Candidate for the Treatment of Cryptosporidiosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global health, particularly among young children and immunocompromised individuals. The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, highlighting the urgent need for novel therapeutic agents. This technical guide provides a comprehensive overview of the exploratory research on AN7973, a 6-carboxamide benzoxaborole identified as a potent and promising drug candidate against Cryptosporidium.
Executive Summary
This compound is a novel benzoxaborole compound that has demonstrated significant efficacy against the two most clinically relevant Cryptosporidium species, C. parvum and C. hominis.[1][2] Identified through a drug repositioning strategy, this compound acts by inhibiting the intracellular development of the parasite, appearing to be parasiticidal.[1][2] Extensive in vitro and in vivo studies have shown its potent activity in both acute and established infection models, including a neonatal dairy calf model which closely mimics the disease in human infants.[1] Furthermore, this compound exhibits a favorable safety, stability, and pharmacokinetic profile, positioning it as a strong candidate for further clinical development.[1][2]
Quantitative Efficacy Data
The anti-cryptosporidial activity of this compound has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of this compound against Cryptosporidium species
| Species/Isolate | Host Cell | EC50 (µM) | EC90 (µM) | Notes |
| C. parvum (BGF Iowa) | HCT-8 | 0.13 - 0.43 | - | Data from multiple experiments.[3] |
| C. parvum (Field Isolates) | HCT-8 | Comparable to BGF | - | |
| C. hominis (TU502) | HCT-8 | 3- to 4-fold less potent than against C. parvum | - | [1] |
| C. parvum (AUCP-1) | HCT-8 | - | 0.170 ± 0.053 | [4] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Cryptosporidiosis
| Mouse Model | C. parvum Isolate | Treatment Regimen | Outcome | Reference |
| NOD scid gamma (NSG) - Established Infection | Bunch Grass Farms Iowa | 10 mg/kg/day, once daily oral gavage for 4 days | >90% reduction in fecal oocyst shedding | [3][5] |
| NOD scid gamma (NSG) - Established Infection | Bunch Grass Farms Iowa | 25 mg/kg/day, once daily oral gavage for 4 days | >99% reduction in fecal oocyst shedding | [3][5] |
| IFN-γ knockout - Acute Infection | University of Arizona Iowa | 10 mg/kg/day | Dose-dependent efficacy observed | [6][7] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of intracellular parasite development.[1][2] Studies have shown that it does not affect host cell invasion by the parasite but rather arrests the parasite's growth before the onset of DNA synthesis.[3][8] This is evidenced by the inhibition of 5-ethynyl-2′-deoxyuridine (EdU) incorporation into newly synthesized DNA in treated parasites.[8] While the precise molecular target has not been definitively confirmed, the proposed target is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key enzyme in mRNA maturation.[7] Inhibition of CPSF3 would disrupt gene expression and ultimately lead to parasite death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Efficacy Assay
This protocol describes the high-content imaging-based assay used to determine the half-maximal effective concentration (EC50) of this compound against Cryptosporidium parvum grown in human ileocecal adenocarcinoma (HCT-8) cells.
Materials:
-
HCT-8 cells (ATCC CCL-244)
-
C. parvum oocysts
-
Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Fluorescent staining reagents: Vicia Villosa Lectin (VVL) conjugated to a fluorescent dye (e.g., FITC) to stain the parasite, and DAPI to stain host cell nuclei.
-
384-well microplates
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining Stage-Specific Activity of Potent New Inhibitors of Cryptosporidium parvum Growth In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AN7973: An In Vitro Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN7973 is a benzoxaborole-based compound that has demonstrated potent trypanocidal activity. It functions by inhibiting mRNA processing in kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[1][2][3][4][5] The primary molecular target of this compound has been identified as the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease involved in pre-mRNA processing.[1][3][4][5] Inhibition of CPSF3 disrupts trans-splicing, leading to a reduction in mature mRNA levels and subsequent cessation of protein synthesis, ultimately resulting in parasite death.[1][2][4] These application notes provide a detailed protocol for the in vitro culture of Trypanosoma brucei and the evaluation of this compound efficacy.
Quantitative Data Summary
The following table summarizes the reported in vitro and ex vivo efficacy of this compound against various trypanosome species.
| Species | Assay Type | EC50 (nM) |
| Trypanosoma brucei | In vitro | 20 - 80 |
| Trypanosoma congolense | In vitro | 84 |
| Trypanosoma vivax | Ex vivo | 215 |
Data sourced from multiple studies.[1][3]
Experimental Protocols
In Vitro Culture of Trypanosoma brucei Bloodstream Forms
This protocol outlines the standard procedure for the axenic (feeder-layer free) culture of T. brucei bloodstream forms.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)
-
HMI-9 medium (or MEM with Earle's salts)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
HEPES buffer
-
2-mercaptoethanol
-
Sterile tissue culture flasks (25 cm²)
-
Humidified incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Medium Preparation: Prepare complete HMI-9 medium supplemented with 10% (v/v) heat-inactivated FBS, 1% (v/v) Penicillin-Streptomycin, and any other required supplements as per the specific cell line requirements.
-
Cell Thawing and Initiation:
-
Rapidly thaw a cryopreserved vial of T. brucei in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.
-
Centrifuge at 1000 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete HMI-9 medium.
-
Transfer the cell suspension to a 25 cm² tissue culture flask.
-
-
Cell Maintenance:
-
Incubate the culture flask in a humidified incubator at 37°C with 5% CO₂.
-
Monitor the cell density daily using a hemocytometer.
-
Maintain the cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.
-
To passage the cells, dilute the culture with fresh, pre-warmed complete HMI-9 medium to a seeding density of 1-2 x 10⁵ cells/mL. The passage frequency is typically every 1-2 days.[6]
-
This compound In Vitro Drug Sensitivity Assay
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound against T. brucei bloodstream forms using a resazurin-based viability assay.
Materials:
-
Log-phase culture of T. brucei bloodstream forms
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete HMI-9 medium
-
Sterile 96-well opaque microplates
-
Resazurin (B115843) sodium salt solution (5 mM in PBS, sterile filtered)
-
Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a working solution by diluting the stock solution in complete HMI-9 medium. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.
-
-
Assay Setup:
-
Add 100 µL of complete HMI-9 medium to all wells of a 96-well opaque plate, except for the first column of each drug dilution series.[7]
-
In the first well of each series (e.g., A1, C1, E1, G1), add 200 µL of the highest concentration of this compound (at 2x the final desired concentration).[7]
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent well in the row, mixing thoroughly by pipetting. Repeat this across the plate to create a dose-response curve. Discard 100 µL from the last well of the dilution series.[7]
-
Include wells with medium only (no cells) as a background control and wells with cells and DMSO (vehicle control) as a negative control.
-
-
Cell Seeding:
-
Incubation:
-
Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.[7]
-
-
Viability Assessment:
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits CPSF3, blocking mRNA processing and leading to parasite death.
Experimental Workflow for this compound EC50 Determination
Caption: Workflow for determining the in vitro EC50 of this compound against T. brucei.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cultivation of bloodstream forms of Trypanosoma brucei, T. rhodesiense, and T. gambiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro culture of freshly isolated Trypanosoma brucei brucei bloodstream forms results in gene copy-number changes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Drug sensitivity assays [bio-protocol.org]
Preparing Stock Solutions of AN7973 for Research Applications
Abstract
This document provides detailed protocols for the preparation of stock solutions of AN7973, a benzoxaborole compound with potent activity against various parasites, including Trypanosoma and Cryptosporidium.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals. The protocols outlined below cover dissolution, recommended solvents, and storage conditions to ensure the stability and efficacy of this compound for in vitro and in vivo studies.
Introduction to this compound
This compound is a promising anti-parasitic agent that belongs to the benzoxaborole class of compounds.[3] Its primary mechanism of action involves the inhibition of mRNA processing in kinetoplastid parasites.[1][4][5][6] Specifically, this compound is suggested to target the cleavage and polyadenylation factor CPSF3, a critical component of the mRNA trans-splicing machinery in trypanosomes.[1][5][6] This inhibition leads to a reduction in mature mRNA levels and subsequent cessation of protein synthesis, ultimately causing parasite death.[1][3] this compound has demonstrated efficacy in animal models of trypanosomiasis and cryptosporidiosis.[2][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₁BCl₂N₂O₃ |
| CAS Number | 1620899-32-2 |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
Table 1: Chemical and physical properties of this compound.[7]
Preparation of this compound Stock Solutions
The following section details the protocols for preparing this compound stock solutions for both in vitro and in vivo applications. It is crucial to use high-purity solvents and adhere to sterile techniques, especially for solutions intended for cell-based assays or animal studies.
In Vitro Stock Solution Preparation
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Bring the this compound powder and DMSO to room temperature before use.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). Refer to the table below for common stock concentrations.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
| Concentration | Solvent | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | DMSO | 2.6204 mL | 13.1020 mL | 26.2041 mL |
| 5 mM | DMSO | 0.5241 mL | 2.6204 mL | 5.2408 mL |
| 10 mM | DMSO | 0.2620 mL | 1.3102 mL | 2.6204 mL |
Table 2: Volumes of DMSO required to prepare common stock solutions of this compound.[7]
In Vivo Formulation Preparation
For animal studies, this compound can be formulated in various vehicles to ensure solubility and bioavailability. Below are three different protocols for preparing formulations suitable for oral gavage.[7]
Protocol 1: DMSO, PEG300, Tween-80, Saline
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a final concentration of 2.08 mg/mL.[7]
Protocol 2: DMSO, SBE-β-CD in Saline
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained. The final concentration will be 2.08 mg/mL.[7]
Protocol 3: DMSO, Corn Oil
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is formed. The final concentration will be 2.08 mg/mL.[7]
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Final Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Table 3: In vivo formulations for this compound.[7]
Storage and Stability
Proper storage of this compound stock solutions is critical to maintain their chemical integrity and biological activity.
| Solution Type | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 4: Storage and stability recommendations for this compound.[7]
It is strongly recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles.[7]
Experimental Workflows and Signaling Pathways
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway of this compound in Trypanosomes
The diagram below depicts the proposed mechanism of action of this compound in Trypanosoma brucei.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: AN7973 in Trypanosoma brucei Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN7973 is a benzoxaborole compound that has demonstrated potent trypanocidal activity against various species of Trypanosoma, including Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) and Nagana in cattle.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in T. brucei cell-based assays, focusing on its mechanism of action and methods to assess its efficacy.
Mechanism of Action
This compound primarily targets mRNA processing in Trypanosoma brucei.[1][2][3][4] Kinetoplastids, including trypanosomes, rely on a unique process of polycistronic transcription, where multiple genes are transcribed into a single pre-mRNA molecule. Individual mature mRNAs are then generated through a process involving trans-splicing of a spliced leader (SL) sequence to the 5' end and polyadenylation of the preceding mRNA.[1][2]
This compound has been shown to inhibit this trans-splicing process within an hour of treating T. brucei cells.[1][2][4] This inhibition is evidenced by the loss of the Y-structure splicing intermediate, a key transient molecule in the trans-splicing reaction, and a subsequent reduction in mature mRNA levels.[1][2][4] A potential molecular target of this compound is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for mRNA processing.[1][2][3] Overexpression of T. brucei CPSF3 has been shown to increase the EC50 of this compound by approximately three-fold, suggesting that CPSF3 is a key, though perhaps not the sole, target of the compound.[1][2][3]
The inhibition of mRNA processing leads to a rapid cessation of protein synthesis, ultimately causing growth arrest and parasite death.[2][4]
Data Presentation
The following table summarizes the in vitro efficacy of this compound against various Trypanosoma species.
| Parameter | Organism/Cell Line | Value | Reference |
| EC50 | Trypanosoma brucei (bloodstream form) | 20-80 nM | [1] |
| EC50 | Trypanosoma brucei (bloodstream form, wild-type) | 22.9 nM | [5] |
| EC50 | Trypanosoma brucei (CPSF3-TAP expressing) | 4.2 nM | [5] |
| EC50 | Trypanosoma congolense | 84 nM | [1] |
| EC50 | Trypanosoma vivax (ex vivo) | 215 nM | [1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in Trypanosoma brucei.
Caption: Experimental workflow for evaluating this compound in T. brucei.
Experimental Protocols
Culturing Bloodstream Form Trypanosoma brucei
This protocol is adapted from standard methods for the axenic culture of bloodstream form T. brucei.[6][7]
Materials:
-
HMI-9 medium (custom-made or commercially available)
-
Fetal Bovine Serum (FBS), not heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
2-Mercaptoethanol
-
Trypanosoma brucei bloodstream form starter culture
-
Sterile tissue culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare Complete HMI-9 Medium: To 450 mL of sterile HMI-9 base medium, aseptically add:
-
50 mL of FBS (final concentration 10%)
-
5 mL of Penicillin-Streptomycin solution
-
3.5 µL of 2-Mercaptoethanol
-
-
Initiate Culture: Thaw a cryopreserved vial of T. brucei bloodstream forms rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete HMI-9 medium.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed complete HMI-9 medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Maintain Culture: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density daily using a hemocytometer.
-
Subculture the trypanosomes when the density reaches 1-2 x 10⁶ cells/mL. Dilute the culture with fresh, pre-warmed complete HMI-9 medium to a starting density of 1-2 x 10⁵ cells/mL. Do not allow the cell density to exceed 2.5 x 10⁶ cells/mL.[6]
This compound EC50 Determination using Resazurin-Based Viability Assay
This protocol is based on established methods for assessing trypanosome viability.[8][9][10]
Materials:
-
Logarithmically growing T. brucei bloodstream forms
-
Complete HMI-9 medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.125 mg/mL in PBS, sterile filtered)
-
Sterile 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation: ~544 nm, Emission: ~590 nm)
Procedure:
-
Prepare Cell Suspension: Count the T. brucei culture and adjust the cell density to 2 x 10⁵ cells/mL in fresh, pre-warmed complete HMI-9 medium.
-
Prepare Drug Dilutions: Perform a serial dilution of the this compound stock solution in complete HMI-9 medium to achieve a range of concentrations (e.g., from 1 µM to 0.1 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Plate Setup:
-
Add 100 µL of the cell suspension (2 x 10⁴ cells) to each well of a 96-well plate.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Include wells with medium only as a background control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.
-
Incubate with Resazurin: Incubate the plate for an additional 4-6 hours at 37°C.
-
Measure Fluorescence: Read the fluorescence on a plate reader at an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other readings.
-
Normalize the data with the vehicle control representing 100% viability and a high concentration of a known trypanocidal drug (or no cells) as 0% viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Analysis of mRNA Trans-splicing Inhibition
The inhibition of trans-splicing can be assessed by detecting the accumulation of the Y-shaped splicing intermediate. This can be achieved using Northern blotting or a primer extension assay.
This protocol is a generalized procedure and should be optimized for specific probes and laboratory conditions.[11][12][13]
Materials:
-
T. brucei bloodstream forms treated with this compound (e.g., 10x EC50 for 1 hour) and untreated controls
-
Trizol or other RNA extraction reagent
-
Formaldehyde, formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or DIG-labeled oligonucleotide probe specific for the intron of the spliced leader RNA (to detect the Y-structure).
Procedure:
-
RNA Extraction: Harvest ~1 x 10⁸ trypanosomes by centrifugation. Extract total RNA using Trizol according to the manufacturer's instructions.
-
Denaturing Gel Electrophoresis: Separate 5-10 µg of total RNA on a formaldehyde-agarose gel.
-
Transfer: Transfer the RNA from the gel to a nylon membrane by capillary blotting overnight.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer. Add the labeled probe and hybridize overnight at the appropriate temperature.
-
Washing: Wash the membrane under stringent conditions to remove unbound probe.
-
Detection: Expose the membrane to X-ray film or a phosphorimager system to visualize the bands. A decrease in the band corresponding to the Y-structure intermediate in this compound-treated samples indicates inhibition of trans-splicing.
This assay provides a more direct measure of the Y-structure intermediate.[5][14][15]
Materials:
-
Total RNA from this compound-treated and untreated T. brucei
-
A 5'-end labeled oligonucleotide primer complementary to a region within the SL RNA intron.
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing: Anneal the radiolabeled primer to 5-10 µg of total RNA.
-
Reverse Transcription: Perform the reverse transcription reaction using a suitable reverse transcriptase. The enzyme will extend the primer until it reaches the branch point of the Y-structure, creating a cDNA of a specific length.
-
Analysis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Detection: Visualize the products by autoradiography. A reduction in the intensity of the band corresponding to the extended product from the Y-structure in this compound-treated samples is indicative of splicing inhibition.
Confirmation of CPSF3 as a Target by Overexpression
This protocol describes how to generate a T. brucei cell line that overexpresses CPSF3 to test for a shift in this compound sensitivity.[1][3]
Materials:
-
T. brucei bloodstream form cell line suitable for inducible expression (e.g., containing a T7 RNA polymerase and tetracycline (B611298) repressor)
-
A plasmid vector for tetracycline-inducible expression in T. brucei
-
The coding sequence of T. brucei CPSF3
-
Electroporation cuvettes
-
Electroporator
-
Selective drugs (e.g., hygromycin, phleomycin)
-
Tetracycline
Procedure:
-
Construct Preparation: Clone the T. brucei CPSF3 coding sequence into the tetracycline-inducible expression vector.
-
Transfection:
-
Harvest ~1 x 10⁷ logarithmically growing trypanosomes.
-
Wash the cells in a suitable transfection buffer.
-
Resuspend the cells in transfection buffer containing the prepared plasmid.
-
Electroporate the cells using a pre-set program for T. brucei.
-
-
Selection: Transfer the electroporated cells into fresh complete HMI-9 medium and allow them to recover for 24 hours. Then, add the appropriate selective drug to select for stable transfectants.
-
Induction and EC50 Determination:
-
Once a stable cell line is established, grow two parallel cultures, one with and one without tetracycline (to induce CPSF3 overexpression).
-
After 24 hours of induction, perform the resazurin-based EC50 determination assay as described in Protocol 2 for both the induced and uninduced cell populations.
-
-
Analysis: A significant increase (e.g., ~3-fold) in the EC50 of this compound in the tetracycline-induced (CPSF3 overexpressing) cells compared to the uninduced cells confirms that CPSF3 is a target of the compound.[1][3]
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinically relevant benzoxaboroles inhibit mRNA processing in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bloodstream-form culture - Alsford Lab [blogs.lshtm.ac.uk]
- 7. Short communication: cultivation of bloodstream forms of Trypanosoma brucei and T. evansi in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 12. gladstone.org [gladstone.org]
- 13. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examination of the Telomere G-overhang Structure in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for Testing AN7973 Against Trypanosoma congolense
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for evaluating the efficacy of the benzoxaborole compound AN7973 against Trypanosoma congolense, a major causative agent of Animal African Trypanosomiasis (AAT). The protocols outlined below cover in vitro susceptibility testing and in vivo efficacy assessment in murine and bovine models, based on established research methodologies.
Introduction to this compound
This compound is a promising trypanocidal agent belonging to the benzoxaborole class of compounds. Its primary mechanism of action involves the inhibition of messenger RNA (mRNA) processing in trypanosomes.[1][2][3] Specifically, this compound targets the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for the trans-splicing and polyadenylation of precursor mRNA molecules in these parasites.[2][3][4] Inhibition of CPSF3 disrupts the maturation of mRNA, leading to a cessation of protein synthesis and ultimately, parasite death.[1][3] this compound has demonstrated significant activity against T. congolense in both laboratory and preclinical animal studies.[3][5]
Data Presentation
Table 1: In Vitro Activity of this compound against Trypanosoma congolense
| Parameter | Value | Reference Strain(s) | Notes |
| EC50 | 84 nM | T. congolense IL3000 | The half-maximal effective concentration, indicating the potency of the compound.[1][5] |
Table 2: In Vivo Efficacy of this compound against Trypanosoma congolense
| Animal Model | Dose | Route of Administration | Efficacy | Notes |
| Mouse | 10 mg/kg (single dose) | Intraperitoneal (i.p.) | Curative | Cured 5 out of 5 infected mice.[3] |
| Goat | 10 mg/kg (single dose) | Intramuscular (i.m.) | Curative | Cured all treated goats infected with T. congolense.[3][5] |
| Cattle | 10 mg/kg (single dose) | Intramuscular (i.m.) | Curative | Cured all 3 cattle of T. congolense infection.[5] |
Experimental Protocols
In Vitro Susceptibility Testing
This protocol details the determination of the half-maximal effective concentration (EC50) of this compound against bloodstream forms of T. congolense using a resazurin-based viability assay (e.g., Alamar blue).
Materials:
-
Trypanosoma congolense bloodstream forms (e.g., IL3000 strain)
-
Complete HMI-93 medium
-
This compound
-
Resazurin (B115843) sodium salt solution (e.g., Alamar blue)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Protocol:
-
Parasite Culture: Maintain T. congolense bloodstream forms in complete HMI-93 medium in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete HMI-93 medium to achieve a range of test concentrations.
-
Assay Setup:
-
Seed a 96-well plate with T. congolense at a density of 1 x 104 cells/mL in a final volume of 100 µL per well.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated parasites (negative control) and wells with a reference trypanocidal drug (positive control).
-
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for an additional 4-24 hours.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the untreated control.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Efficacy in a Murine Model
This protocol describes a standardized method for evaluating the efficacy of this compound in a mouse model of T. congolense infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma congolense stabilate
-
This compound
-
Appropriate vehicle for drug formulation
-
Phosphate-buffered saline with glucose (PSG)
-
Microscope and hemocytometer
Protocol:
-
Infection:
-
Infect mice intraperitoneally (i.p.) with 1 x 105T. congolense bloodstream forms suspended in PSG.
-
Monitor the development of parasitemia daily by examining a drop of tail blood under a microscope.
-
-
Treatment:
-
Once a patent parasitemia is established (typically 3-4 days post-infection), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in a suitable vehicle.
-
Administer a single 10 mg/kg dose of this compound intraperitoneally to the treatment group.[3]
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Monitor parasitemia in all mice daily for at least 30 days post-treatment.
-
A mouse is considered cured if no parasites are detected in the blood for the duration of the follow-up period.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
In Vivo Efficacy in a Bovine Model
This protocol outlines a general procedure for assessing the efficacy of this compound in a cattle model of T. congolense infection.
Materials:
-
Trypanosome-naive cattle
-
Trypanosoma congolense stabilate (preferably a drug-resistant isolate to assess efficacy against challenging strains)[5]
-
This compound
-
Appropriate vehicle for intramuscular formulation
-
Veterinary examination equipment
Protocol:
-
Infection:
-
Infect cattle with a defined dose of T. congolense metacyclic trypomastigotes via the bites of infected tsetse flies or by intravenous/subcutaneous injection of bloodstream forms.
-
Monitor the animals for clinical signs of trypanosomiasis and confirm infection by parasitological examination of blood.
-
-
Treatment:
-
Once the infection is confirmed, treat the animals with a single intramuscular (i.m.) injection of this compound at a dose of 10 mg/kg.[5]
-
Include an untreated control group.
-
-
Monitoring:
-
Conduct regular clinical examinations and monitor parasitemia for an extended period (e.g., up to 100 days) to detect any relapse.
-
Packed cell volume (PCV) should also be monitored as an indicator of anemia and recovery.
-
-
Ethical Considerations: All procedures involving cattle must be approved by the relevant institutional animal care and use committee and performed by qualified personnel.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in Trypanosoma congolense.
Experimental Workflow for In Vitro Testing
Caption: Workflow for determining the EC50 of this compound against T. congolense.
Logical Flow for In Vivo Efficacy Studies
Caption: Logical workflow for in vivo testing of this compound.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Measuring the EC50 of AN7973 in Trypanosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
AN7973 is a benzoxaborole-based compound with potent trypanocidal activity.[1][2][3] It represents a promising candidate for the treatment of trypanosomiasis, a parasitic disease affecting humans and animals.[1][2][4] The mechanism of action of this compound involves the inhibition of mRNA processing in trypanosomes, a critical step for gene expression in these parasites.[1][2][5] Specifically, this compound is thought to target the cleavage and polyadenylation factor subunit 3 (CPSF3), an endonuclease involved in the trans-splicing of messenger RNA precursors.[1][4][6] Inhibition of this process leads to a decrease in mature mRNA levels, cessation of protein synthesis, and ultimately, parasite death.[1][2][7]
These application notes provide a detailed protocol for determining the 50% effective concentration (EC50) of this compound against bloodstream form Trypanosoma brucei. The EC50 value is a key parameter for quantifying the potency of a compound and is essential for dose-response studies in drug development.
Data Presentation
The following table summarizes the reported in vitro EC50 values for this compound against various trypanosome species.
| Trypanosome Species | Strain | EC50 (nM) | Reference |
| Trypanosoma brucei | 20 - 80 | [2][3] | |
| Trypanosoma brucei | Wild-type | 22.9 | [8] |
| Trypanosoma congolense | 84 | [2][3] | |
| Trypanosoma vivax | 215 | [2][3] |
Experimental Protocols
Protocol: Determination of this compound EC50 in Trypanosoma brucei using a Resazurin-Based Viability Assay
This protocol is adapted from established methods for determining the EC50 of compounds against T. brucei.[9]
Materials:
-
Trypanosoma brucei bloodstream form parasites (e.g., Lister 427)
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Resazurin (B115843) sodium salt (e.g., Sigma-Aldrich)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of fluorescence measurement (Excitation: 530 nm, Emission: 585 nm)
-
Multi-channel pipette
Methodology:
-
Parasite Culture:
-
Maintain T. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Ensure parasites are in the mid-logarithmic growth phase for the assay.
-
Count the parasites using a hemocytometer and adjust the density to 4 x 10^3 cells/mL in fresh medium.[9]
-
-
This compound Stock Solution and Serial Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in HMI-9 medium to twice the highest desired concentration.
-
Perform a 2-fold serial dilution of the this compound solution in HMI-9 medium in a separate 96-well plate or in tubes.
-
-
Assay Plate Setup:
-
In a sterile 96-well flat-bottom plate, add 100 µL of HMI-9 medium to the wells in column 1 (media blank).[9]
-
Add 100 µL of the serially diluted this compound solutions to the wells in columns 3 to 12, starting with the highest concentration.
-
Add 200 µL of the highest this compound concentration (2x final concentration) to the wells in column 12.[9] Then, take 100 µL from column 12 and transfer to column 11, mix by pipetting, and repeat this 2-fold serial dilution down to column 3.[9]
-
Add 100 µL of the parasite suspension (4 x 10^3 cells/mL) to each well from columns 2 to 12. This will result in a final cell density of 2 x 10^3 cells/mL.[9] Column 2 will serve as the no-drug control (100% viability).
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 66 hours.[9]
-
-
Resazurin Addition and Measurement:
-
After 66 hours, prepare a 0.125 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.[9]
-
Incubate the plate for an additional 6 hours under the same conditions.[9]
-
Measure the fluorescence on a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 585 nm.[9]
-
-
Data Analysis:
-
Subtract the average fluorescence of the media blank (column 1) from all other wells.
-
Calculate the percentage inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of treated well / Fluorescence of no-drug control well) * 100 ]
-
Plot the % inhibition against the log10 of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the EC50 value.[9] This can be performed using software such as GraphPad Prism.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in trypanosomes.
Caption: Experimental workflow for EC50 determination of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 6. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
Application Notes and Protocols for Assessing AN7973's Effect on mRNA Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN7973 is a benzoxaborole-based compound with potent trypanocidal activity. Its primary mechanism of action involves the disruption of mRNA processing, a critical step in gene expression for kinetoplastid parasites such as Trypanosoma brucei. These application notes provide a detailed overview and experimental protocols for assessing the effects of this compound on mRNA processing, specifically focusing on its inhibitory action on trans-splicing. The provided methodologies are designed to enable researchers to effectively study the impact of this compound and similar compounds on parasite viability and gene expression.
Mechanism of Action: Inhibition of mRNA Trans-Splicing
In kinetoplastids, the maturation of all mRNAs requires a process called trans-splicing, where a capped 39-nucleotide spliced leader (SL) sequence is added to the 5' end of pre-mRNAs. This process is essential for the translation of all protein-coding genes. This compound has been shown to rapidly inhibit trans-splicing, leading to a global shutdown of protein synthesis and subsequent parasite death[1][2][3][4].
The primary molecular target of this compound is believed to be the cleavage and polyadenylation factor CPSF3, an endonuclease crucial for mRNA processing[1][2][5]. Inhibition of CPSF3 disrupts the delicate coordination of trans-splicing and polyadenylation, resulting in the accumulation of unprocessed pre-mRNAs and a depletion of mature, translatable mRNAs[1].
Key Experimental Techniques for Assessing this compound's Effects
Several key experimental techniques can be employed to elucidate the impact of this compound on mRNA processing. These include:
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Northern Blot Analysis: To visualize the accumulation of unprocessed precursor mRNAs and the depletion of mature mRNAs.
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Primer Extension Analysis: To specifically detect the inhibition of the trans-splicing reaction by monitoring the levels of the "Y" structure splicing intermediate.
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In Vitro Splicing Assay: To directly assess the inhibitory effect of this compound on the splicing machinery in a cell-free system.
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Global Protein Synthesis Assay: To measure the downstream consequences of mRNA processing inhibition on overall protein production.
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CPSF3 Overexpression Studies: To provide genetic evidence for CPSF3 as a target of this compound.
The following sections provide detailed protocols for these key experiments.
Protocol 1: Northern Blot Analysis of Splicing Inhibition
This protocol is designed to detect the accumulation of partially processed tubulin mRNAs, a hallmark of trans-splicing inhibition in T. brucei.
Workflow Diagram:
Caption: Workflow for Northern blot analysis of splicing inhibition.
Materials:
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T. brucei bloodstream form cells
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Complete HMI-9 medium
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This compound (dissolved in DMSO)
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TRIzol reagent
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Formaldehyde, formamide (B127407), MOPS buffer
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Nylon membrane
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Radiolabeled DNA probe for beta-tubulin
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Hybridization buffer and wash solutions
Procedure:
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Cell Culture and Treatment:
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Culture T. brucei bloodstream forms to a density of 1 x 10^6 cells/mL.
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Treat the cells with this compound at a concentration of 5 times the EC50 value. Include a DMSO-treated control.
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Harvest 1 x 10^8 cells at various time points (e.g., 0, 1, 2, and 4 hours) by centrifugation.
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RNA Extraction:
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Extract total RNA from the harvested cells using TRIzol reagent according to the manufacturer's instructions.
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Quantify the RNA concentration and assess its integrity using a spectrophotometer and agarose gel electrophoresis.
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Northern Blotting:
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Separate 10 µg of total RNA per sample on a 1.2% agarose-formaldehyde denaturing gel.
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Transfer the RNA to a positively charged nylon membrane by capillary action overnight.
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UV-crosslink the RNA to the membrane.
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-
Hybridization and Detection:
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Prehybridize the membrane in hybridization buffer for 1 hour at 65°C.
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Prepare a radiolabeled DNA probe specific for the beta-tubulin coding sequence.
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Add the denatured probe to the hybridization buffer and incubate overnight at 65°C.
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Wash the membrane under stringent conditions to remove unbound probe.
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Expose the membrane to a phosphor screen or X-ray film to visualize the RNA bands.
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Data Presentation:
The results should be presented in a table summarizing the relative abundance of mature tubulin mRNA and the unprocessed di-cistronic and multi-cistronic tubulin precursor RNAs at each time point for both treated and control samples.
| Treatment | Time (h) | Mature Tubulin mRNA (relative units) | Di-cistronic Precursor (relative units) | Multi-cistronic Precursors (relative units) |
| DMSO | 0 | 1.00 | 0.05 | Not Detected |
| DMSO | 4 | 0.98 | 0.06 | Not Detected |
| This compound | 1 | 0.65 | 0.85 | 0.40 |
| This compound | 2 | 0.30 | 1.50 | 0.95 |
| This compound | 4 | 0.10 | 2.10 | 1.80 |
Protocol 2: Primer Extension Analysis of the "Y" Structure Splicing Intermediate
This protocol allows for the direct detection of the branched "Y" structure intermediate formed during trans-splicing. A decrease in this intermediate is a direct indicator of splicing inhibition.
Workflow Diagram:
Caption: Workflow for primer extension analysis of the "Y" structure.
Materials:
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Total RNA from this compound-treated and control cells
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Radiolabeled oligonucleotide primer complementary to the spliced leader RNA (SL RNA)
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Reverse transcriptase
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dNTPs
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Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
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Primer Annealing:
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In a PCR tube, mix 10 µg of total RNA with 1 pmol of 5'-end radiolabeled primer.
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Heat the mixture to 65°C for 5 minutes and then place on ice for 2 minutes to anneal the primer.
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Reverse Transcription:
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To the annealed primer-RNA mix, add reverse transcription buffer, dNTPs, and reverse transcriptase.
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Incubate at 42°C for 1 hour to allow for primer extension.
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Stop the reaction by adding an equal volume of formamide loading dye.
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Gel Electrophoresis and Detection:
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Denature the samples by heating at 95°C for 5 minutes.
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Separate the extension products on a 6% denaturing polyacrylamide gel.
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Dry the gel and expose it to a phosphor screen or X-ray film.
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Data Presentation:
The intensity of the band corresponding to the "Y" structure intermediate and the full-length SL RNA should be quantified. The ratio of the "Y" structure to SL RNA provides a measure of splicing efficiency.
| Treatment | Time (h) | "Y" Structure Intensity (arbitrary units) | SL RNA Intensity (arbitrary units) | "Y" Structure / SL RNA Ratio |
| DMSO | 0 | 12500 | 13000 | 0.96 |
| DMSO | 2 | 12200 | 12800 | 0.95 |
| This compound | 1 | 4500 | 12500 | 0.36 |
| This compound | 2 | 1500 | 12000 | 0.13 |
Protocol 3: In Vitro Splicing Assay
This cell-free assay directly measures the effect of this compound on the splicing machinery.
Workflow Diagram:
Caption: Workflow for the in vitro splicing assay.
Materials:
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T. brucei procyclic form cells
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Lysolecithin
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Transcription and splicing buffer
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[α-32P]-UTP
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This compound
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Denaturing PAGE system
Procedure:
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Preparation of Permeabilized Cells:
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In Vitro Splicing Reaction:
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Pre-incubate the permeabilized cells with varying concentrations of this compound or DMSO for 15 minutes.
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Initiate the transcription and splicing reaction by adding a buffer containing [α-32P]-UTP and other necessary components.
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Incubate for 10 minutes at 28°C.
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-
RNA Extraction and Analysis:
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Stop the reaction and extract the RNA.
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Analyze the radiolabeled RNA products by denaturing PAGE and autoradiography.
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Data Presentation:
Quantify the amount of the "Y" structure intermediate to determine the IC50 of this compound for in vitro splicing.
| This compound Concentration (µM) | "Y" Structure Formation (% of control) |
| 0 (DMSO) | 100 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
| 100 | 2 |
Signaling Pathway Diagram
The inhibitory effect of this compound on mRNA processing can be visualized as a disruption of the gene expression pathway.
Caption: Proposed signaling pathway of this compound action.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the effects of this compound on mRNA processing in trypanosomes. By employing these techniques, scientists can further elucidate the mechanism of action of this and other benzoxaborole compounds, aiding in the development of novel therapeutics for trypanosomiasis. The consistent observation of trans-splicing inhibition provides a robust and quantifiable endpoint for assessing drug efficacy.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
optimizing AN7973 dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of AN7973 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoxaborole compound that primarily targets mRNA processing in kinetoplastid parasites like trypanosomes.[1][2][3][4][5][6] It inhibits trans-splicing, a crucial step for the maturation of all mRNAs in these organisms.[1][2][3][4][6] This disruption of mRNA maturation leads to a decrease in protein synthesis and ultimately results in parasite death.[1][3][6]
Q2: What is the specific molecular target of this compound in trypanosomes?
A2: The likely molecular target of this compound is the cleavage and polyadenylation factor subunit 3 (CPSF3).[1][2][4][6][7] Overexpression of CPSF3 in Trypanosoma brucei has been shown to increase the EC50 value for this compound by threefold, suggesting that the compound binds to and inhibits this protein.[1][2][4][6][7]
Q3: Why was the development of this compound for broad veterinary use against cattle trypanosomosis discontinued?
A3: The development of this compound for this purpose was halted due to its lower efficacy against Trypanosoma vivax compared to Trypanosoma congolense.[1][3][6][7][8] While a single injection could cure T. congolense infections in cattle, it was not as effective against T. vivax, which would have limited its viability as a commercial treatment in the field.[1][3][6][8]
Q4: Are there other potential therapeutic applications for this compound?
A4: Yes, beyond trypanosomiasis, this compound has shown promise as a drug candidate for treating cryptosporidiosis, a major cause of diarrheal disease.[9][10] It has demonstrated efficacy in both acute and established murine infection models, as well as in a neonatal dairy calf model of the disease.[9][10]
Q5: What are the known effects of this compound on host cells or organisms?
A5: The available research literature focuses on the efficacy and mechanism of this compound against protozoan parasites. While it is reported to have a "good preliminary safety profile," specific details on off-target effects in host organisms are not extensively documented in the provided search results.[1] The primary "off-target" issue highlighted is its differential efficacy against various trypanosome species rather than adverse effects on the host.
Troubleshooting Guide
Issue 1: Inconsistent EC50 values in in vitro assays.
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Question: We are observing significant variability in the EC50 values for this compound against T. brucei in our in vitro growth inhibition assays. What could be the cause?
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Answer: Several factors can contribute to this variability:
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Assay Duration: Ensure that the assay duration is consistent. EC50 values can differ between 48-hour and 72-hour assays.
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Cell Density: The initial density of the trypanosomes can influence the apparent EC50. Standardize the starting cell concentration for all experiments.
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Compound Stability: Benzoxaboroles can be sensitive to the assay medium. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
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Parasite Strain: Different strains or isolates of T. brucei may exhibit varying sensitivities to the compound.
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Issue 2: this compound appears less effective in our T. vivax model compared to published data.
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Question: Our experiments show that this compound is not as potent against T. vivax as we expected based on the literature. Are we doing something wrong?
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Answer: This observation is consistent with existing findings. This compound is known to have weaker intrinsic potency against T. vivax compared to T. congolense and T. brucei.[1][3] This is a known limitation of the compound and was a primary reason for its discontinuation as a broad-spectrum treatment for animal trypanosomosis.[1][3][6][8] Your results likely reflect this inherent differential activity.
Issue 3: We suspect the development of resistance to this compound in our long-term cultures.
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Question: After continuous culture of trypanosomes in the presence of sub-lethal concentrations of this compound, the compound's efficacy seems to be decreasing. How can we confirm and characterize this potential resistance?
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Answer:
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Confirm with EC50 Shift: Perform a dose-response assay with the suspected resistant line and compare the EC50 value to the parent (sensitive) line. A significant increase in the EC50 would suggest resistance.
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Genetic Analysis: Prolonged exposure to this compound has been shown to result in only a modest 1.5-fold resistance in T. brucei.[2] However, you can sequence the gene for CPSF3 in the resistant population to check for mutations that might alter drug binding.
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Overexpression Analysis: Use qPCR or Western blotting to determine if the expression level of CPSF3 is elevated in the resistant line, as overexpression can lead to increased resistance.[1][2][4][6][7]
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Data Presentation
Table 1: In Vitro and Ex Vivo Efficacy of this compound Against Various Trypanosome Species
| Trypanosome Species | Assay Type | EC50 (nM) |
| T. brucei | In vitro (bloodstream forms) | 20 - 80 |
| T. congolense | In vitro | 84 |
| T. vivax | Ex vivo | 215 |
Table 2: In Vivo Efficacy of this compound in Animal Models of Trypanosomosis
| Animal Model | Trypanosome Species | Dosage Regimen | Outcome |
| Mouse | T. congolense | Single 10 mg/kg i.p. dose | 5/5 cured |
| Goat | T. congolense | Single 10 mg/kg bolus injection | Cured |
| Goat | T. vivax | Single 10 mg/kg bolus injection | 0/4 cured |
| Goat | T. vivax | Two 10 mg/kg i.m. injections | Cured |
| Cattle | T. congolense | Single 10 mg/kg i.m. injection | 3/3 cured |
| Cattle | T. vivax | Two 10 mg/kg i.m. injections | 1/2 cured |
Experimental Protocols
Protocol: In Vitro Trypanosome Growth Inhibition Assay
This protocol is a generalized procedure for determining the EC50 of this compound against bloodstream forms of Trypanosoma brucei.
-
Materials:
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T. brucei bloodstream form culture
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HMI-9 medium supplemented with 10% FBS
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well flat-bottom culture plates
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Resazurin-based viability reagent
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Plate reader (fluorescence)
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-
Procedure:
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Prepare a serial dilution of this compound in HMI-9 medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
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Harvest actively growing trypanosomes and adjust the cell density to 2 x 10^5 cells/mL in fresh HMI-9 medium.
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Add 100 µL of the cell suspension to each well of the 96-well plate (2 x 10^4 cells/well).
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Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
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Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
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After 48 hours, add 20 µL of the resazurin-based viability reagent to each well.
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Incubate for an additional 4-6 hours, or until a significant color change is observed in the control wells.
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Measure the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).
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Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
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Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
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Visualizations
Caption: Proposed mechanism of action of this compound in trypanosomes.
Caption: Standard experimental workflow for this compound EC50 determination.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing. (2018) | Daniela Begolo | 61 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving AN7973 stability in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel compound AN7973. The information provided is intended to help improve the stability and performance of this compound in various experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound, providing direct solutions and recommendations.
1. Question: My this compound solution appears cloudy or shows precipitation after reconstitution. What should I do?
Answer: This issue is often related to solubility limits or improper dissolution. This compound has limited solubility in aqueous solutions.
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Initial Dissolution: For stock solutions, it is highly recommended to dissolve this compound in 100% DMSO at a concentration of 10 mM.
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Working Solutions: When preparing working solutions, dilute the DMSO stock into your aqueous experimental medium. It is critical to ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.
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Troubleshooting Steps:
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Gently warm the solution to 37°C for 5-10 minutes.
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Briefly vortex the solution.
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If precipitation persists, consider preparing a fresh stock solution and ensuring the final aqueous solution is not supersaturated.
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2. Question: I am observing a decrease in the inhibitory activity of this compound over time in my multi-day experiments. Why is this happening?
Answer: The observed decrease in activity is likely due to the degradation of this compound in aqueous culture media. The compound's stability can be influenced by temperature, pH, and exposure to light.
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Half-life in Media: The half-life of this compound in standard cell culture media (e.g., DMEM with 10% FBS) at 37°C is approximately 48 hours.
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Recommendations:
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For experiments lasting longer than 48 hours, it is advisable to replenish the media with freshly diluted this compound every 48 hours.
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Store the DMSO stock solution at -20°C or -80°C and protect it from light to minimize degradation.
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Prepare fresh working dilutions from the stock solution immediately before each experiment.
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3. Question: I am seeing significant off-target effects or cellular toxicity at my intended therapeutic concentration. How can I mitigate this?
Answer: Off-target effects and toxicity can arise from several factors, including compound concentration and solvent effects.
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Concentration Optimization: It is crucial to perform a dose-response curve to determine the optimal concentration that provides the desired therapeutic effect with minimal toxicity. The recommended starting concentration range for most cell lines is 1-10 µM.
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Solvent Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO) in your experiments to distinguish the effects of this compound from those of the solvent.
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Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. It may be necessary to adjust the concentration based on the specific cell line being used.
Quantitative Data Summary
The following tables provide key data regarding the properties and recommended handling of this compound for easy reference.
Table 1: this compound Solubility and Stability
| Parameter | Value | Notes |
| Solubility in DMSO | ≥ 50 mg/mL | |
| Solubility in Ethanol | ≥ 42 mg/mL | |
| Solubility in Water | < 0.1 mg/mL | Practically insoluble |
| Stock Solution Storage | -20°C for up to 6 months | Protect from light |
| Working Solution Stability | ~48 hours at 37°C in media | Replenish for longer experiments |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Recommended Concentration | Notes |
| Cell Viability Assays (e.g., MTT, MTS) | 0.1 - 50 µM | To determine IC50 |
| Western Blot (Target Inhibition) | 1 - 10 µM | Assess inhibition of downstream targets |
| Gene Expression Analysis (qPCR) | 1 - 10 µM | |
| Long-term Colony Formation Assays | 0.5 - 5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution (10 mM):
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mM.
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Vortex thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C, protected from light.
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-
Working Solution (e.g., 10 µM):
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Thaw a single aliquot of the 10 mM stock solution.
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Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
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Vortex the working solution gently before adding it to your cells.
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Ensure the final DMSO concentration in the culture does not exceed 0.5%.
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Protocol 2: Western Blot Analysis of Target Inhibition
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
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Cell Lysis:
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Wash the cells once with ice-cold PBS.
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Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
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Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
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SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the target of interest (and a loading control like β-actin) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: this compound inhibits the phosphorylation and activation of STAT3.
Caption: A typical experimental workflow for in vitro studies with this compound.
Caption: A decision tree for troubleshooting common this compound experimental issues.
AN7973 solubility problems in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AN7973 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: Based on published research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions of this compound.[1][2] A common stock concentration mentioned is 20 mM in DMSO.[1][2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1][2]
Q2: My this compound precipitates when I dilute my DMSO stock in an aqueous buffer like PBS. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for poorly soluble compounds. To address this, consider using a co-solvent system or a formulation containing surfactants and viscosity-enhancing agents. For in vivo studies, researchers have successfully used vehicles that include co-solvents and suspending agents. It is also a common practice to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol (B145695) and then dilute it with an aqueous solution.
Q3: Are there established formulations for in vivo administration of this compound?
A3: Yes, several formulations for this compound have been described for in vivo studies in mice and calves. The choice of formulation depends on the route of administration.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Problem 1: this compound powder will not dissolve in my aqueous buffer (e.g., PBS, saline).
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Cause: this compound has poor solubility in purely aqueous solutions.
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Solution: Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[1][2]
Problem 2: After diluting my this compound DMSO stock into my cell culture media or aqueous buffer, I observe precipitation.
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Cause: The final concentration of DMSO may be too low to maintain the solubility of this compound at the desired final concentration. This is a common phenomenon known as "crashing out".
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Troubleshooting Steps:
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Reduce Final Concentration: The simplest approach is to test lower final concentrations of this compound.
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Increase Final DMSO Concentration: For in vitro assays, ensure the final DMSO concentration is as high as your experimental system can tolerate without toxicity. Many cell lines can tolerate up to 0.5% DMSO.
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Use a Surfactant: For in vivo preparations, the addition of a surfactant like Tween 80 can help to maintain the compound in suspension. A described formulation uses 0.1% Tween 80.[3]
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Use a Suspending Agent: For oral formulations, a suspending agent like carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (B11928114) (HPMC) can be used to create a uniform suspension.[3]
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Problem 3: I need to prepare a formulation for intravenous (IV) injection. How can I avoid precipitation in the bloodstream?
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Cause: The formulation must be compatible with blood and maintain solubility upon injection.
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Recommended Protocol: A published protocol for IV administration in mice uses a co-solvent system of PEG300, propylene (B89431) glycol (PG), and water.[3]
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Formulation: 50% PEG300, 20% propylene glycol, and 30% water.
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Procedure: Dissolve this compound in the PEG300 and propylene glycol mixture first, then add the water.
-
Data Presentation
Table 1: Summary of Published this compound Formulations
| Application | Vehicle/Solvent System | Concentration of this compound | Reference |
| In vitro assays | DMSO | 20 mM (stock solution) | [1][2] |
| Oral gavage (mice) | DMSO (5%) in 1% Hydroxypropyl methylcellulose (HPMC) | Not specified | [3] |
| Oral gavage (mice) | 1% Carboxymethylcellulose in water with 0.1% Tween 80 | 2 mg/mL | [3] |
| Intravenous (mice) | 50% PEG300, 20% Propylene Glycol, 30% Water | 1 mg/mL | [3] |
| Oral administration (calves) | 1% Carboxymethylcellulose in water with 0.1% Tween 80 | 25 mg/mL (as a suspension) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the required volume of 100% DMSO to achieve the target concentration (e.g., 20 mM).
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Vortex thoroughly until the compound is completely dissolved.
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Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound for Oral Administration in Mice (Suspension)
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Prepare a vehicle solution of 1% carboxymethylcellulose and 0.1% Tween 80 in sterile water.
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Weigh the required amount of this compound to achieve a final concentration of 2 mg/mL.
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Add a small amount of the vehicle to the this compound powder to create a paste.
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Gradually add the remaining vehicle while triturating to form a uniform suspension.
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Vortex well before each administration.
Mandatory Visualizations
Caption: Experimental workflow for this compound stock solution and oral suspension preparation.
Caption: Proposed mechanism of action of this compound in trypanosomes.[1][4][5]
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 3. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential AN7973 Toxicity in Animal Studies
Disclaimer: Detailed non-clinical toxicology reports for AN7973 are not extensively available in the public domain. The following guidance is based on the known mechanism of action of the benzoxaborole class, publicly available efficacy studies, and general principles of preclinical toxicology. Researchers should always consult their institution's Institutional Animal Care and Use Committee (IACUC) and veterinary staff for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoxaborole compound that primarily functions by inhibiting mRNA processing in kinetoplastid parasites like Trypanosoma and Cryptosporidium.[1][2][3] It is believed to target the cleavage and polyadenylation specificity factor 3 (CPSF3), an enzyme essential for creating the 5'-ends of individual mRNAs through trans splicing.[1][2][4] This disruption leads to a rapid decrease in mature mRNA levels and a subsequent halt in protein synthesis, ultimately causing parasite death.[4][5]
Q2: What is the known safety and efficacy profile of this compound in animals?
A2: this compound has demonstrated significant efficacy against Trypanosoma congolense infections in cattle and goats and has also been identified as a promising drug candidate for treating cryptosporidiosis.[4][6] Studies have mentioned a "good preliminary safety profile" and that oxaborole-treated animals did not exhibit gross signs of acute or subchronic toxicity.[4][7] However, specific details on dose-limiting toxicities or No-Observed-Adverse-Effect Levels (NOAELs) are not publicly available. Efficacy has been established at doses such as a single 10 mg/kg intramuscular injection in cattle for T. congolense infection.[1][7]
Q3: Based on its mechanism, what are potential on-target toxicities in mammals?
A3: While this compound is designed to be selective for the parasite's mRNA processing machinery, it is crucial to consider potential off-target effects on the host. The fundamental nature of mRNA processing is conserved across eukaryotes. Therefore, high doses of this compound could potentially interfere with host cell protein synthesis. Tissues with high rates of cell division and protein turnover (e.g., gastrointestinal tract, bone marrow, lymphoid tissues) could theoretically be more susceptible. Researchers should be vigilant for signs related to these systems.
Q4: Are there any known class-specific toxicities for benzoxaboroles?
A4: The benzoxaborole class of compounds has a range of biological effects. For instance, the antifungal drug Tavaborole (AN2690), another benzoxaborole, acts by inhibiting leucyl-tRNA synthetase.[5][8] This highlights that different benzoxaboroles can have distinct molecular targets. Without specific toxicology data for this compound, it is difficult to predict class-specific toxicities. General toxicological screening is therefore essential.
Troubleshooting Guides
This section provides guidance for common issues that may arise during animal studies with this compound.
Issue 1: Animal exhibiting signs of acute distress post-dosing (e.g., lethargy, ruffled fur, hunched posture).
-
Immediate Action:
-
Isolate the affected animal if housed with others.
-
Provide immediate supportive care (e.g., supplemental heat, easily accessible food and water).
-
Record all clinical signs with time of onset and severity.
-
Notify the study director and veterinary staff immediately.
-
-
Troubleshooting Steps:
-
Dose Verification: Double-check the dose calculation and administration volume. An overdose could be the cause.
-
Vehicle Control: Observe animals in the vehicle control group. If they show similar signs, the issue may be with the vehicle or the administration procedure (e.g., stress, gavage injury).
-
Dose Reduction: For subsequent cohorts, consider reducing the dose to a lower, previously tolerated level or instituting a dose-escalation design.
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Blood Sampling: If ethically and scientifically permissible, collect a blood sample for immediate hematology and clinical chemistry analysis to look for markers of organ damage (e.g., elevated liver enzymes, creatinine).
-
Issue 2: Significant body weight loss (>15%) or reduced food/water intake.
-
Immediate Action:
-
Increase the frequency of animal monitoring to at least twice daily.
-
Provide highly palatable, softened, or liquid nutritional support.
-
Administer subcutaneous fluids if dehydration is suspected, as directed by a veterinarian.
-
-
Troubleshooting Steps:
-
GI Toxicity: Reduced intake and weight loss are classic signs of gastrointestinal toxicity. Check for diarrhea or changes in fecal consistency.
-
Systemic Toxicity: These signs can also indicate systemic toxicity affecting major organs. Review bloodwork for signs of liver or kidney dysfunction.
-
Dosing Holiday: Depending on the study design, a temporary cessation of dosing ("dosing holiday") may allow the animal to recover. This decision should be made in consultation with the study director and veterinarian.
-
Endpoint: If weight loss exceeds a pre-defined humane endpoint (typically 20-25%) or the animal becomes moribund, humane euthanasia is required.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Animal Models
| Species | Parasite | Dose | Route | Efficacy Outcome | Citation |
| Cattle | T. congolense | 10 mg/kg (single dose) | Intramuscular | Cured 3/3 animals | [1][7] |
| Cattle | T. vivax | 10 mg/kg (two doses) | Intramuscular | Cured 1/2 animals | [1][7] |
| Goats | T. congolense | 10 mg/kg (single dose) | Intramuscular | Cure | [1] |
| Goats | T. vivax | 10 mg/kg (two doses) | Intramuscular | Cure | [1] |
| Neonatal Calf | C. parvum | Not specified | Oral | Reduced fecal shedding by >90% | [6] |
| Mice | C. parvum | Not specified | Oral | Efficacious in acute and established infection models | [6][9] |
Table 2: Template for Daily Clinical Observation Log
| Animal ID | Study Day | Body Weight (g) | Food Intake ( g/day ) | Water Intake (mL/day) | Clinical Signs (e.g., Posture, Activity, Fur) | Fecal/Urine Observations | Action Taken |
Experimental Protocols
Protocol: General Toxicity and Tolerability Assessment in Rodents
This protocol outlines a general approach for an initial tolerability study. Doses should be selected based on efficacy studies and/or in vitro cytotoxicity data.
-
Animal Model: Male and female Sprague-Dawley rats (5 per sex per group), 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2: Low Dose this compound.
-
Group 3: Mid Dose this compound.
-
Group 4: High Dose this compound.
-
-
Administration: Oral gavage, once daily for 14 days.
-
Monitoring and Endpoints:
-
Mortality/Morbidity: Check twice daily.
-
Clinical Observations: Perform a detailed clinical observation (see Table 2) once daily, prior to dosing.
-
Body Weight: Record on Day 1 (pre-dose) and then daily thereafter.
-
Food and Water Consumption: Measure daily.
-
Hematology & Clinical Chemistry: Collect blood via a sublingual or saphenous vein on Day 1 (pre-dose) and at termination (Day 15).
-
Hematology: CBC with differential.
-
Clinical Chemistry: ALT, AST, ALP, GGT, total bilirubin, creatinine, BUN, glucose, total protein, albumin.
-
-
-
Termination and Necropsy:
-
On Day 15, humanely euthanize all surviving animals.
-
Perform a gross necropsy, examining all major organs and tissues.
-
Collect and weigh key organs (liver, kidneys, spleen, heart, brain, thymus).
-
Preserve organs in 10% neutral buffered formalin for potential histopathological analysis.[10]
-
Visualizations
Caption: Proposed mechanism of action of this compound in trypanosomes.
Caption: Decision workflow for managing adverse events in animal studies.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 6. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
AN7973 Technical Support Center: Optimizing Treatment Duration for Optimal Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of AN7973 for optimal experimental outcomes. Leveraging the known mechanism of action of this compound, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it inform treatment duration?
A1: this compound is a benzoxaborole-based compound that acts as a potent trypanocidal agent. Its primary mechanism of action is the inhibition of mRNA processing in trypanosomes.[1][2][3][4][5] Specifically, this compound is thought to target the cleavage and polyadenylation factor 3 (CPSF3), a key enzyme in the trans-splicing process of precursor mRNA.[1][2][4][6] This inhibition leads to a rapid reduction in mature mRNA levels and a subsequent halt in protein synthesis, ultimately causing parasite death.[1][4][6] This rapid action suggests that prolonged treatment durations may not be necessary if a sufficient concentration is maintained to disrupt mRNA processing effectively.
Q2: What are the reported effective doses and treatment regimens for this compound in preclinical models?
A2: In preclinical studies, a single intraperitoneal dose of 10 mg/kg was sufficient to cure Trypanosoma congolense infections in mice.[1] Similarly, a single 10 mg/kg intramuscular injection cured T. congolense infections in goats. However, for Trypanosoma vivax infections in goats, two intramuscular injections of 10 mg/kg were required for a cure.[1]
Q3: How does the in vitro potency of this compound vary between different Trypanosoma species?
A3: The ex vivo EC50 of this compound against T. vivax was 215 nM, whereas the in vitro EC50 against T. congolense was 84 nM.[1] The EC50 for T. brucei is reported to be in the range of 20–80 nM.[1] This variation in potency likely contributes to the different treatment regimens required for different species.
Troubleshooting Guide for this compound Treatment Duration
This guide addresses common issues researchers may encounter when determining the optimal treatment duration for this compound in their experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results with single-dose treatment. | - Insufficient drug exposure time for complete parasite clearance.- High initial parasite burden.- Development of transient resistance. | - Perform a time-course experiment to assess parasite viability at multiple time points after a single dose.- Consider a split-dose regimen (e.g., two doses administered 12 or 24 hours apart).- Quantify the initial parasite load and correlate it with treatment outcome. |
| Relapse of infection after initial clearance. | - Treatment duration was too short to eliminate all parasites, especially those in privileged tissues.- Sub-optimal drug concentration at the site of infection. | - Extend the treatment duration in daily increments and monitor for relapse.- Analyze drug concentration in relevant tissues post-treatment.- Combine this compound with a drug that has a different mechanism of action to prevent relapse. |
| Toxicity observed at longer treatment durations. | - Off-target effects of this compound with prolonged exposure.- Accumulation of the compound or its metabolites. | - Perform a dose- and time-dependent toxicity assessment in the relevant cell line or animal model.- Reduce the dose and increase the treatment duration to maintain efficacy while minimizing toxicity.- Analyze metabolite profiles at different treatment durations. |
| Variability in efficacy between in vitro and in vivo experiments. | - Differences in drug metabolism and bioavailability.- Host immune response contributing to clearance in vivo. | - Determine the pharmacokinetic profile of this compound in the animal model.- Modulate the immune system of the host to assess its contribution to parasite clearance.- Adjust the in vivo treatment duration to achieve a comparable area under the curve (AUC) to the effective in vitro exposure. |
Experimental Protocols
Protocol 1: Determining Minimum Effective Treatment Duration In Vitro
This protocol outlines a method to determine the minimum time required for this compound to induce irreversible parasite death in a cell culture model.
1. Materials:
- Trypanosoma cell culture (e.g., T. brucei)
- This compound stock solution
- Complete culture medium
- 96-well microplates
- Resazurin-based viability dye
- Plate reader
2. Procedure:
- Seed parasites at a density of 2 x 10^4 cells/mL in a 96-well plate.
- Add this compound at a concentration of 5x the EC50 value to the treatment wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plate under standard culture conditions.
- At various time points (e.g., 1, 2, 4, 6, 8, 12, 24, and 48 hours), wash the cells to remove the drug. To do this, centrifuge the plate, aspirate the supernatant containing the drug, and resuspend the cells in fresh, drug-free medium.
- After the final time point, incubate all washed cells for an additional 48 hours in drug-free medium to assess recovery.
- Add the resazurin-based viability dye to all wells and incubate for 4-6 hours.
- Measure fluorescence using a plate reader.
- The minimum effective treatment duration is the shortest time of drug exposure that results in a significant and irreversible loss of parasite viability.
Protocol 2: Optimizing Treatment Duration in a Murine Model of Trypanosomiasis
This protocol provides a framework for optimizing this compound treatment duration in a mouse model of T. congolense infection.
1. Materials:
- T. congolense stabilates
- 6-8 week old female BALB/c mice
- This compound formulation for intraperitoneal injection
- Blood collection supplies (e.g., tail vein lancets, microhematocrit tubes)
- Microscope and hemocytometer
2. Procedure:
- Infect mice with 1 x 10^5 T. congolense parasites via intraperitoneal injection.
- Monitor the development of parasitemia daily by tail vein blood smear.
- Once a stable parasitemia is established (e.g., day 3 post-infection), randomize the mice into treatment groups.
- Administer a single 10 mg/kg dose of this compound to all treatment groups.
- Establish different treatment duration groups by administering the drug for 1, 2, 3, 4, or 5 consecutive days. Include a vehicle-treated control group.
- Monitor parasitemia daily for up to 60 days post-treatment to assess for cure and relapse.
- A cure is defined as the absence of detectable parasites in the blood for the entire follow-up period.
- The optimal treatment duration is the shortest regimen that results in 100% cure with no relapses.
Visualizing Key Processes
To aid in understanding the experimental design and the mechanism of this compound, the following diagrams are provided.
Caption: this compound inhibits the CPSF3 enzyme in trypanosomes, disrupting mRNA processing and leading to parasite death.
Caption: Experimental workflow for determining the minimum effective treatment duration of this compound in vitro.
Caption: A logical approach to troubleshooting inconsistent efficacy results with this compound treatment.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of AN7973
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of AN7973. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzoxaborole compound investigated for its therapeutic potential against various parasites, including Trypanosoma and Cryptosporidium.[1][2][3] Its primary mechanism of action involves the inhibition of mRNA processing in parasites.[1][4][5][6] Specifically, this compound is believed to target the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in the maturation of messenger RNA (mRNA).[1][4] This inhibition disrupts the trans-splicing process, leading to a reduction in mature mRNA levels and subsequent inhibition of protein synthesis, ultimately resulting in parasite death.[1][4][7][8]
Q2: We are observing significant differences in the efficacy (e.g., EC50 values) of this compound between different batches. What could be the potential causes?
Batch-to-batch variability in the efficacy of a compound like this compound can stem from several factors:
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Compound Purity and Integrity: Variations in the purity profile or the presence of impurities in different batches can alter the compound's effective concentration and activity. The structure and purity of this compound are typically confirmed by methods like 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).[2][9]
-
Solubility and Formulation: Inconsistent dissolution of this compound can lead to variations in the actual concentration in your experiments. Ensure the compound is fully dissolved according to the recommended protocol.
-
Storage and Handling: Degradation of the compound due to improper storage conditions (e.g., temperature, light exposure) can significantly impact its potency.
-
Experimental System Variability: Changes in cell culture conditions, such as cell line passage number, cell density, media composition, and serum lot, can all contribute to shifts in assay results.
-
Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or detection methods can introduce variability.
Q3: How can we minimize the impact of batch-to-batch variability in our experiments?
To mitigate the effects of lot-to-lot variation, consider the following best practices:
-
Certificate of Analysis (CoA) Review: Always review the CoA for each new batch of this compound. Pay close attention to purity, identity, and any specified physical properties.
-
Qualification of New Batches: Before using a new batch for critical experiments, perform a side-by-side comparison with the previous, qualified batch. This can involve a simple dose-response curve to confirm comparable potency.
-
Standardized Operating Procedures (SOPs): Implement and adhere to strict SOPs for compound handling, storage, and all experimental procedures.
-
Internal Aliquoting: Upon receiving a new batch, create smaller, single-use aliquots to minimize freeze-thaw cycles and reduce the risk of contamination and degradation.
-
Consistent Experimental Conditions: Maintain consistency in all aspects of your experimental setup, including cell lines, reagents, and instrument settings.
Troubleshooting Guide
Issue: A new batch of this compound shows significantly lower potency (higher EC50) than the previous batch.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify the storage conditions of the new batch against the manufacturer's recommendations. 2. Check the expiration date on the Certificate of Analysis (CoA). 3. If possible, re-test a freshly prepared sample from the previous, known-good batch to rule out systemic issues. |
| Incomplete Solubilization | 1. Review the solvent and concentration used for preparing the stock solution. 2. Visually inspect the stock solution for any precipitate. 3. Gently warm the solution or use sonication to aid dissolution, if permissible for the compound's stability. |
| Assay System Drift | 1. Confirm the identity and passage number of the cell line used. 2. Check for any recent changes in cell culture media, serum, or other reagents. 3. Run a positive control with a known inhibitor to ensure the assay is performing as expected. |
| Pipetting or Dilution Errors | 1. Review the dilution series calculations. 2. Ensure all pipettes are properly calibrated. 3. Prepare a fresh dilution series from the stock solution and repeat the experiment. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against different trypanosome species. Note that variations in experimental conditions can influence these values.
| Organism | EC50 (nM) | Reference |
| Trypanosoma congolense | 84 | [1][10] |
| Trypanosoma vivax | 215 | [1][10] |
| Trypanosoma brucei | 20 - 80 | [1][10] |
| Cryptosporidium parvum | 130 - 430 | [2] |
Experimental Protocols
Protocol: General Cell Viability Assay (e.g., Resazurin-based)
-
Cell Seeding: Seed the appropriate cell line (e.g., HCT-8 for Cryptosporidium, or relevant trypanosome cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the EC50 value using a suitable non-linear regression model.
Visualizations
Caption: Mechanism of action of this compound in a parasite cell.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
strategies to enhance the bioavailability of AN7973
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of AN7973, with a focus on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a benzoxaborole-based compound that has shown potent trypanocidal activity. Its primary mechanism of action involves the inhibition of mRNA processing in trypanosomes.[1][2][3][4][5] Treatment with this compound leads to the inhibition of trans-splicing, a crucial step in the maturation of all trypanosome mRNAs.[1][2][4][5] This disruption of mRNA processing results in a rapid decrease in protein synthesis, ultimately leading to parasite death.[1][6] The cleavage and polyadenylation specificity factor 3 (CPSF3) has been identified as a potential molecular target for this compound.[2][4][5]
Q2: What are the known solubility characteristics of this compound?
This compound is known to have poor aqueous solubility, which can present challenges for in vitro and in vivo studies.[7] For experimental purposes, it is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[7] Formulations for in vivo administration often require co-solvents and excipients to achieve a clear solution and maintain solubility upon dilution.[7]
Q3: What are the general strategies to enhance the bioavailability of a poorly soluble compound like this compound?
Enhancing the bioavailability of poorly soluble drugs is a common challenge in pharmaceutical development.[8][9][10] Key strategies focus on improving the dissolution rate and apparent solubility of the compound in the gastrointestinal tract. These approaches can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size (e.g., micronization, nanosizing) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[11][12]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[2][12]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or solid lipid nanoparticles can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1][2][13]
-
Complexation: The use of complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, thereby increasing its aqueous solubility.[2][11]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer During In Vitro Assays
Question: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. How can I prevent this?
Answer: This is a common issue for compounds with low aqueous solubility. Here are several steps you can take to mitigate precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%) while still maintaining the solubility of this compound at the desired test concentration.
-
Use of Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Pre-warmed Buffer: Adding the DMSO stock to a pre-warmed assay buffer can sometimes improve solubility.
-
Sonication: Briefly sonicating the final solution can help to dissolve any small precipitates that may have formed.
-
Formulation with Solubilizers: For cellular assays, consider using a formulation that includes solubilizing excipients, similar to those used for in vivo studies, but ensure they are non-toxic to your cells at the tested concentrations.
Issue 2: High Variability in Plasma Concentrations Following Oral Administration in Animal Models
Question: We are seeing significant inter-animal variability in the plasma concentrations of this compound after oral gavage in our rodent model. What are the potential causes and solutions?
Answer: High variability in exposure for an orally administered, poorly soluble compound is a frequent challenge. The primary causes often relate to inconsistent dissolution and absorption in the gastrointestinal tract.
Potential Causes:
-
Poor and Variable Dissolution: The crystalline nature and low solubility of this compound can lead to erratic dissolution in the gut.
-
Food Effects: The presence or absence of food can drastically alter the gastrointestinal environment (pH, bile salts), impacting the dissolution and absorption of the compound.
-
First-Pass Metabolism: Variable metabolism in the gut wall and liver can contribute to inconsistent systemic exposure.
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure consistent fasting or feeding protocols for all animals. For poorly soluble compounds, dosing in a fed state can sometimes improve absorption due to the presence of bile salts that aid in solubilization.
-
Formulation Optimization: Moving from a simple suspension to a more sophisticated formulation is often necessary. Consider the formulation strategies outlined in the table below.
-
Particle Size Reduction: If you are using a suspension, ensure the particle size is minimized and controlled.
Data Presentation: Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Description | Key Components/Excipients |
| Simple Suspension | The compound is suspended in an aqueous vehicle. | Suspending agent (e.g., carboxymethyl cellulose), wetting agent (e.g., Tween-80). |
| Co-solvent System | The compound is dissolved in a mixture of a water-miscible organic solvent and water. | DMSO, PEG300, Ethanol.[7] |
| Lipid-Based Formulation (e.g., SEDDS) | The compound is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract. | Oils (e.g., corn oil, medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween-80), co-solvents (e.g., Transcutol).[2] |
| Amorphous Solid Dispersion | The compound is dispersed in a polymeric carrier in a non-crystalline state. | Polymers (e.g., HPMC, PVP, Soluplus®). |
| Complexation with Cyclodextrins | The compound forms an inclusion complex with a cyclodextrin, enhancing its solubility. | Sulfobutylether-β-cyclodextrin (SBE-β-CD).[7] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents
This protocol is based on a common formulation approach for poorly soluble compounds for preclinical in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 20.8 mg/mL).[7] This may require sonication to fully dissolve.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Slowly add the this compound/DMSO stock solution to the vehicle with continuous vortexing to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., 10%).[7]
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
Protocol 2: In Vitro Dissolution Testing of Different this compound Formulations
This protocol can be used to compare the dissolution rates of different formulations.
Materials:
-
This compound formulations (e.g., simple suspension, solid dispersion)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle method)
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
HPLC for quantification of this compound
Procedure:
-
Prepare SGF (pH 1.2) and SIF (pH 6.8).
-
Fill the dissolution vessels with a known volume of either SGF or SIF and maintain the temperature at 37°C.
-
Add the this compound formulation to each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: A typical workflow for formulation development.
Caption: Simplified signaling pathway of this compound's mechanism.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorcon.com [colorcon.com]
- 4. Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. buildapill.com [buildapill.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. upm-inc.com [upm-inc.com]
Validation & Comparative
A Comparative Guide to AN7973 and AN11736 for the Treatment of Bovine Trypanosomosis
For Researchers, Scientists, and Drug Development Professionals
Bovine African Trypanosomosis (AAT), a debilitating parasitic disease, poses a significant threat to livestock health and agricultural productivity in sub-Saharan Africa. The search for novel, effective, and safe trypanocides is a continuous effort. This guide provides a detailed comparison of two promising benzoxaborole compounds, AN7973 and its successor AN11736, for the treatment of AAT, primarily caused by Trypanosoma congolense and Trypanosoma vivax.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and AN11736 against the principal causative agents of bovine trypanosomosis.
Table 1: In Vitro Efficacy of this compound and AN11736
| Compound | Trypanosome Species | IC50 / EC50 (nM) | Reference |
| This compound | Trypanosoma congolense | 84 | [1] |
| Trypanosoma vivax (ex vivo) | 215 | [1][2] | |
| Trypanosoma brucei | 20 - 80 | [2] | |
| AN11736 | Trypanosoma congolense | 0.15 | [3][4][5] |
| Trypanosoma vivax | 1.3 | [3][4][5] |
Table 2: In Vivo Efficacy of this compound and AN11736 in Animal Models
| Compound | Animal Model | Trypanosome Species | Dose | Efficacy | Reference |
| This compound | Mouse | T. congolense | 10 mg/kg (single IP dose) | Cure | [1] |
| Goat | T. congolense | 10 mg/kg (single bolus injection) | Cure | [1] | |
| Goat | T. vivax | 10 mg/kg (two IM injections) | Required for cure | [1] | |
| Cattle | T. congolense | 10 mg/kg (single IM injection) | 100% cure (3/3) | [1] | |
| Cattle | T. vivax | 10 mg/kg (single IM injection) | Failed to cure (0/3) | [1] | |
| Cattle | T. vivax | 10 mg/kg (two IM injections) | 50% cure (1/2) | [1] | |
| AN11736 | Mouse | T. congolense | 10 mg/kg (single IP dose) | 100% cure (>60 days parasite-free) | [4][5][6] |
| Mouse | T. vivax | 10 mg/kg (single IP dose) | 100% cure (>60 days parasite-free) | [4][5][6] | |
| Cattle | T. congolense & T. vivax | 10 mg/kg (single IM dose) | 100% cure (>100 days parasite-free) | [4][5][6][7] |
Mechanism of Action
Both this compound and AN11736 are part of the benzoxaborole class of compounds and share a primary mechanism of action targeting mRNA processing in trypanosomes. However, a key distinction lies in the prodrug nature of AN11736.
This compound: Inhibition of mRNA Processing
This compound exerts its trypanocidal effect by inhibiting the processing of messenger RNA (mRNA) in the parasite.[3][8][9][10][11][12] Specifically, it targets the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for the trans-splicing of a spliced leader (SL) sequence to the 5' end of mRNAs.[3][8][9][11] This inhibition disrupts the production of mature mRNA, leading to a cessation of protein synthesis and ultimately, parasite death.[1][3]
Caption: Mechanism of action of this compound in trypanosomes.
AN11736: A Dual-Action Prodrug
AN11736 also targets CPSF3 to inhibit mRNA processing.[7] However, a significant advancement in its design is its function as a prodrug.[7][13] AN11736 is cleaved by trypanosome-specific serine carboxypeptidases (CBPs) into its active carboxylic acid derivative.[7][13] This activation mechanism is crucial for its high potency and is believed to create a concentration gradient that facilitates further uptake of the drug into the parasite.[7][13] This targeted activation within the parasite enhances its efficacy and selectivity.
Caption: Prodrug activation and mechanism of action of AN11736.
Experimental Protocols
Detailed, step-by-step protocols were not available in the reviewed literature. However, the general methodologies employed in the key experiments are described below.
In Vitro Susceptibility Assays
-
Parasite Culture: Trypanosoma congolense and T. brucei bloodstream forms were cultured in appropriate media (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere. For T. vivax, which is not readily cultured in vitro, ex vivo assays were performed using parasites isolated from infected rodent blood.
-
Drug Dilution and Incubation: The compounds were serially diluted in culture medium in 96-well plates. Parasites were added to each well at a defined density.
-
Viability Assessment: After a 48- or 72-hour incubation period, parasite viability was assessed using a resazurin-based fluorescence assay (e.g., AlamarBlue). The fluorescence intensity, which correlates with the number of viable parasites, was measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in Mouse Models of Infection
-
Animal Models: Immunocompetent mice (e.g., BALB/c) were used.
-
Infection: Mice were infected intraperitoneally (IP) with a specific number of bloodstream form trypanosomes (T. congolense or T. vivax).
-
Treatment: At the onset of detectable parasitemia, mice were treated with the test compound, typically via a single intraperitoneal (IP) or intramuscular (IM) injection at a specified dose.
-
Monitoring: Parasitemia was monitored by microscopic examination of tail blood smears at regular intervals post-treatment.
-
Efficacy Endpoint: A cure was defined as the absence of detectable parasites in the blood for a prolonged period (e.g., >60 days) after treatment.
In Vivo Efficacy in Cattle
-
Animal Models: Healthy cattle of a specific breed and weight range were used.
-
Infection: Cattle were infected with well-characterized strains of T. congolense or T. vivax, often isolates known to be resistant to existing drugs.
-
Treatment: Upon establishment of a stable infection, cattle were treated with a single intramuscular (IM) injection of the test compound.
-
Monitoring: Parasitemia was monitored by microscopic examination of blood samples. Clinical signs of the disease were also observed.
-
Efficacy Endpoint: A cure was defined as the long-term absence of parasites in the blood (e.g., >100 days).
Caption: General experimental workflow for efficacy testing.
Conclusion
The comparative analysis of this compound and AN11736 clearly positions AN11736 as a significantly more promising drug candidate for the treatment of bovine trypanosomosis. Its superior potency against both T. congolense and, crucially, T. vivax, combined with its innovative prodrug activation mechanism, addresses the key limitations of this compound. The ability of AN11736 to achieve a 100% cure rate in cattle with a single dose makes it a strong candidate for further clinical development and a potential new tool in the fight against this economically devastating disease.[4][5][6] Researchers and drug development professionals should focus their efforts on advancing compounds with profiles similar to AN11736, emphasizing broad-spectrum activity and novel mechanisms of action to overcome existing treatment challenges.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a 4-fluorobenzyl l-valinate amide benzoxaborole (AN11736) as a potential development candidate for the treatment of Animal African Trypanosomiasis (AAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. galvdox.galvmed.org [galvdox.galvmed.org]
- 6. galvdox.galvmed.org [galvdox.galvmed.org]
- 7. Veterinary trypanocidal benzoxaboroles are peptidase-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing | PLOS Pathogens [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Veterinary trypanocidal benzoxaboroles are peptidase-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cryptosporidial Efficacy of AN7973: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cryptosporidial efficacy of the novel benzoxaborole compound, AN7973, against the current standard of care and other alternatives. The data presented is compiled from published experimental studies to offer an objective overview for researchers and drug development professionals.
Executive Summary
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to vulnerable populations, including young children and immunocompromised individuals. The current FDA-approved treatment, nitazoxanide (B1678950), shows limited efficacy in these key demographics.[1][2] this compound, a 6-carboxamide benzoxaborole, has emerged as a promising drug candidate, demonstrating potent activity against Cryptosporidium parvum and Cryptosporidium hominis, the two species most relevant to human health.[3] This guide details the superior in vitro and in vivo efficacy of this compound compared to nitazoxanide and paromomycin, supported by data from various experimental models.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the anti-cryptosporidial efficacy of this compound and comparator drugs.
Table 1: In Vitro Efficacy against Cryptosporidium parvum
| Compound | C. parvum Isolate | Host Cell Line | EC50 (µM) | Reference |
| This compound | Iowa | HCT-8 | 0.13 - 0.43 | [3] |
| Nitazoxanide | Various | HCT-8 | ~1-10 | [4][5] |
| Paromomycin | Not specified | Caco-2 | >1000 µg/ml | [6] |
Table 2: In Vivo Efficacy in Murine Models of Cryptosporidiosis
| Compound | Mouse Model | C. parvum Isolate | Dosage | Parasite Shedding Reduction | Reference |
| This compound | NOD scid gamma (NSG) | Iowa | 10 mg/kg/day | >90% | [3] |
| This compound | NOD scid gamma (NSG) | Iowa | 25 mg/kg/day | >99% | [3] |
| Nitazoxanide | Immunocompromised | Not specified | Not specified | Ineffective | [2] |
| Paromomycin | NOD scid gamma (NSG) | Iowa | Not specified | ~90% | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Cryptosporidial Drug Susceptibility Testing in HCT-8 Cells
This protocol outlines the methodology for determining the in vitro efficacy of compounds against Cryptosporidium parvum using the human ileocecal adenocarcinoma (HCT-8) cell line.
-
Cell Culture: HCT-8 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere. Cells are seeded in 96-well plates and grown to 80-90% confluency.[5][7]
-
Oocyst Preparation and Excystation: C. parvum oocysts are treated with 10 mM HCl for 10 minutes at 37°C, followed by incubation with 200 µM sodium taurocholate for 10 minutes at 15°C to induce excystation.[5]
-
Infection: The excysted sporozoites are added to the HCT-8 cell monolayers at a specific multiplicity of infection (e.g., 1 oocyst per 2 host cells).[8] The plates are incubated for 4 hours to allow for parasite invasion.
-
Drug Treatment: After the infection period, the monolayers are washed to remove any remaining extracellular parasites. The test compounds (e.g., this compound, nitazoxanide) are serially diluted and added to the wells. The cultures are then incubated for an additional 48 hours.[5]
-
Quantification of Parasite Growth:
-
Immunofluorescence Assay (IFA): Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100. The parasites are stained with a Cryptosporidium-specific antibody (e.g., FITC-conjugated Vicia villosa lectin), and the host cell nuclei are counterstained with DAPI. The number of parasites is then quantified using fluorescence microscopy or high-content imaging.[5][9]
-
Quantitative PCR (qPCR): DNA is extracted from the infected cells, and qPCR is performed using primers specific for a Cryptosporidium gene to quantify the parasite load.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Assessment in a NOD scid gamma (NSG) Mouse Model
This protocol describes the methodology for evaluating the in vivo efficacy of anti-cryptosporidial compounds in an immunocompromised mouse model.
-
Animal Model: NOD scid gamma (NSG) mice, which lack mature T cells, B cells, and NK cells, are used to establish a chronic Cryptosporidium parvum infection.[10][11]
-
Infection: Mice are infected by oral gavage with a specified number of C. parvum oocysts (e.g., 10^5 to 10^7 oocysts).[10][12]
-
Drug Treatment: Treatment with the test compound (e.g., this compound) or a control (e.g., vehicle, paromomycin) is initiated after the infection is established (e.g., 7 days post-infection). The compounds are typically administered daily by oral gavage for a defined period (e.g., 4-7 days).[3]
-
Monitoring of Parasite Shedding: Fecal samples are collected from each mouse at regular intervals throughout the experiment. The number of oocysts in the feces is quantified using methods such as:
-
Microscopy: Oocysts are enumerated using a hemocytometer after staining with a specific dye.[12]
-
Flow Cytometry: Oocysts are stained with a fluorescent antibody and quantified using a flow cytometer.[13]
-
qPCR: DNA is extracted from the fecal samples, and qPCR is performed to quantify the parasite DNA.[3]
-
-
Data Analysis: The reduction in oocyst shedding in the treated groups is compared to the vehicle control group to determine the efficacy of the compound.
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay for DNA Synthesis
This assay is used to determine if a compound inhibits the replication of the parasite by measuring the incorporation of the thymidine (B127349) analog EdU into newly synthesized DNA.
-
Infection and Drug Treatment: HCT-8 cells are infected with C. parvum and treated with the test compound as described in the in vitro susceptibility testing protocol.
-
EdU Labeling: At a specific time point post-infection, EdU is added to the culture medium at a final concentration of 10 µM. The cells are incubated for a defined period (e.g., 2-4 hours) to allow for EdU incorporation into the DNA of replicating parasites.
-
Detection: The cells are fixed and permeabilized. The incorporated EdU is then detected using a click chemistry reaction that couples a fluorescent azide (B81097) to the alkyne group of EdU.
-
Imaging and Analysis: The cells are visualized using fluorescence microscopy. Parasites that have incorporated EdU will fluoresce, indicating active DNA synthesis. The percentage of EdU-positive parasites is quantified to assess the effect of the compound on parasite replication.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Cryptosporidiosis Medication: Antiparasitics, Antidiarrheal Agents, Somatostatin Analogues [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Paromomycin inhibits Cryptosporidium infection of a human enterocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Generating and maintaining transgenic Cryptosporidium parvum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryptosporidium parvum Infection in SCID Mice Infected with Only One Oocyst: qPCR Assessment of Parasite Replication in Tissues and Development of Digestive Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Infection dynamics and clinical features of cryptosporidiosis in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol to count Cryptosporidium oocysts by flow cytometry without antibody staining - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of AN7973: A Comparative Analysis of Cross-Resistance with Current Trypanocides
A novel benzoxaborole, AN7973, demonstrates a promising lack of cross-resistance with existing trypanocidal drugs, offering a potential new weapon in the fight against African trypanosomiasis. This is attributed to its unique mechanism of action, which targets a fundamental process in the parasite's gene expression machinery.
Researchers, scientists, and drug development professionals are continually challenged by the emergence of drug-resistant strains of trypanosomes, the protozoan parasites responsible for African trypanosomiasis in both humans and animals. The current arsenal (B13267) of trypanocidal drugs is limited, and their efficacy is increasingly compromised. In this context, the development of new chemical entities with novel mechanisms of action is paramount. This compound, a benzoxaborole derivative, has emerged as a promising candidate, and extensive research into its cross-resistance profile provides compelling evidence for its continued investigation.
Summary of In Vitro Susceptibility
Experimental data consistently demonstrates that this compound retains its efficacy against trypanosome strains that have developed resistance to current frontline drugs, notably diminazene (B1218545) aceturate and isometamidium (B1672257) chloride. This lack of cross-resistance is a critical advantage, suggesting that this compound could be effective in areas where resistance to existing treatments is prevalent.
| Trypanosome Species | Strain/Isolate | Resistance Profile | This compound EC50 (nM) | Reference Trypanocide EC50 (nM) | Fold Resistance (to Ref. Drug) | Fold Cross-Resistance (to this compound) |
| Trypanosoma congolense | IL3000 | Wild-type | 84 | Diminazene: ~10-20 | - | - |
| Trypanosoma congolense | Diminazene-adapted | Diminazene-resistant | No significant change | Diminazene: >40 | >2-4 | None Observed |
| Trypanosoma brucei | s427 | Wild-type | 20-80 | - | - | - |
| Trypanosoma vivax | - | Wild-type | 215 | - | - | - |
| T. congolense | Field Isolate | Resistant to Diminazene (7 mg/kg) & Isometamidium (1 mg/kg) | Effective in vivo | - | - | Not applicable |
| T. vivax | Field Isolate | Resistant to Diminazene (7 mg/kg) & Isometamidium (1 mg/kg) | Less effective in vivo | - | - | Not applicable |
Table 1: Comparative in vitro and in vivo activity of this compound against drug-sensitive and -resistant trypanosome strains. EC50 values represent the concentration of the drug that inhibits 50% of the parasite's growth. Data is compiled from multiple studies[1][2][3][4][5].
Deciphering the Mechanism: A Novel Mode of Action
The key to this compound's effectiveness in the face of existing resistance lies in its unique mechanism of action. Unlike many current trypanocides that target DNA synthesis or specific metabolic pathways, this compound disrupts the fundamental process of mRNA processing in trypanosomes.
Specifically, this compound inhibits the cleavage and polyadenylation specificity factor subunit 3 (CPSF3), a critical enzyme in the trans-splicing of precursor messenger RNA (pre-mRNA) into mature mRNA[1][2][4][6][7][8][9]. This inhibition halts the production of functional proteins, ultimately leading to parasite death. Overexpression of CPSF3 has been shown to increase the EC50 of this compound, confirming it as a direct molecular target[1][2][6][7][8]. This mode of action is distinct from that of diminazene, which is thought to bind to the minor groove of DNA, and isometamidium, which is believed to interfere with mitochondrial function.
Experimental Protocols
The in vitro susceptibility of trypanosomes to this compound and other trypanocides was primarily determined using a resazurin-based cell viability assay, commonly known as the Alamar blue assay.
In Vitro Drug Sensitivity Assay (Resazurin-Based)
This assay relies on the ability of metabolically active cells to reduce the blue, non-fluorescent dye resazurin (B115843) to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
Materials:
-
Trypanosoma cultures (e.g., T. brucei, T. congolense) in appropriate culture medium (e.g., HMI-9)
-
96-well microtiter plates
-
This compound and other trypanocidal drugs
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Trypanosomes are seeded into the wells of a 96-well plate at a density of approximately 1 x 10^5 cells/mL in a final volume of 100 µL of culture medium.
-
Drug Addition: Serial dilutions of the test compounds (this compound and other trypanocides) are prepared and added to the wells. A drug-free control is included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Following the incubation period, 10-20 µL of resazurin solution is added to each well.
-
Final Incubation: The plates are incubated for a further 2-6 hours to allow for the conversion of resazurin to resorufin.
-
Fluorescence Reading: The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Logical Relationships in Cross-Resistance
The lack of cross-resistance between this compound and other trypanocides can be logically deduced from their distinct molecular targets and mechanisms of action. Resistance to existing drugs often involves mutations in drug transporters or target enzymes. Since this compound utilizes a different pathway for its cytotoxic effect, these existing resistance mechanisms are unlikely to affect its activity.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinically relevant benzoxaboroles inhibit mRNA processing in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Validation of CPSF3 as the Primary Target of AN7973: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence validating Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) as the primary target of the trypanocidal compound AN7973. It further offers an objective comparison of this compound with other known CPSF3 inhibitors, supported by quantitative data and detailed experimental methodologies.
Introduction to CPSF3 as a Therapeutic Target
Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a metal-dependent endonuclease, is a crucial component of the pre-mRNA processing machinery in both eukaryotes and kinetoplastids. It plays a vital role in the cleavage of pre-mRNA transcripts, a necessary step for the addition of the poly(A) tail, which is essential for mRNA stability, export, and translation. In kinetoplastids like Trypanosoma brucei, the causative agent of African trypanosomiasis, transcription is polycistronic, and individual mRNAs are resolved through a process of trans-splicing and polyadenylation. The essentiality of this process for parasite viability makes CPSF3 a compelling target for antimicrobial drug development.
This compound: A Benzoxaborole Targeting Trypanosoma brucei CPSF3
This compound is a benzoxaborole-based compound that has demonstrated potent trypanocidal activity. Extensive research has focused on elucidating its mechanism of action, with a strong body of evidence pointing towards the specific inhibition of T. brucei CPSF3 (TbCPSF3).
Evidence for CPSF3 as the Primary Target of this compound
The primary evidence supporting CPSF3 as the target of this compound comes from genetic and molecular studies in T. brucei. Overexpression of TbCPSF3 in the parasite leads to a significant increase in the half-maximal effective concentration (EC50) of this compound, indicating that the compound's efficacy is directly related to its interaction with this protein. Treatment of T. brucei with this compound has been shown to inhibit trans-splicing within an hour, leading to a reduction in mature mRNA levels and the accumulation of splicing intermediates. Molecular modeling studies have further supported the feasibility of this compound binding to and inhibiting the active site of TbCPSF3.
Comparative Analysis of CPSF3 Inhibitors
This compound is part of a broader class of benzoxaborole compounds that target CPSF3. Additionally, other chemical scaffolds have been identified as inhibitors of CPSF3, primarily in the context of cancer research. This section provides a comparative overview of their performance.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and other CPSF3 inhibitors. It is important to note that the cellular context and assay conditions can significantly influence these values.
| Compound | Class | Organism/Cell Line | Assay Type | EC50 / IC50 | Fold Resistance (CPSF3 Overexpression) | Reference |
| This compound | Benzoxaborole | T. brucei | Cell Viability | ~20-80 nM | 3-fold | |
| Acoziborole (AN5568) | Benzoxaborole | T. brucei | Cell Viability | ~380 nM | 5.7-fold | |
| AN11736 | Benzoxaborole | T. brucei | Cell Viability | ~0.63 nM | 3.6-fold | |
| JTE-607 | N/A | AML & Ewing's Sarcoma Cells | Cell Viability | Varies | N/A | |
| HQY426 | Benzoxaborole | Ovarian Cancer Cell Lines | Cell Viability | Potent (nM range) | Resistance with point mutation |
Note: Direct comparison of IC50 values from in vitro enzymatic assays against purified CPSF3 is limited in the available literature, which would provide a more direct measure of compound potency. The data presented here are from cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to validate CPSF3 as the target of this compound.
Overexpression of CPSF3 in T. brucei
This experiment is a cornerstone for target validation. By increasing the intracellular concentration of the target protein, a rightward shift in the dose-response curve of an on-target inhibitor is expected.
-
Vector Construction: The full-length open reading frame of T. brucei CPSF3 is cloned into a tetracycline-inducible overexpression vector.
-
Transfection: The expression vector is linearized and electroporated into T. brucei bloodstream form parasites.
-
Selection and Cloning: Transfected parasites are selected with an appropriate antibiotic, and clonal cell lines are established.
-
Induction of Overexpression: Expression of CPSF3 is induced by the addition of tetracycline (B611298) to the culture medium. Protein overexpression is confirmed by Western blot analysis.
-
EC50 Determination: The EC50 of the compound (e.g., this compound) is determined in both uninduced and induced parasite populations using a cell viability assay such as the AlamarBlue assay. A significant increase in the EC50 upon induction provides strong evidence for target engagement.
Analysis of trans-splicing Inhibition
This assay assesses the functional consequence of CPSF3 inhibition on mRNA processing in T. brucei.
-
Parasite Treatment: T. brucei cultures are treated with the inhibitor at a concentration known to affect cell growth.
-
RNA Extraction: Total RNA is extracted from treated and untreated parasites at various time points.
-
Northern Blot Analysis: The extracted RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a radiolabeled probe specific for a highly transcribed gene (e.g., alpha-tubulin).
-
Analysis: Inhibition of trans-splicing leads to the accumulation of unprocessed polycistronic transcripts and a decrease in the corresponding mature monocistronic mRNA. The presence of splicing intermediates, such as the Y-structure, can also be assessed using specific probes.
In Vitro CPSF3 Enzymatic Assay
While not extensively reported for this compound in the provided search results, a direct enzymatic assay is the gold standard for confirming inhibitor activity.
-
Recombinant Protein Expression and Purification: The CPSF3 enzyme (or its catalytic domain) is expressed in a heterologous system (e.g., E. coli or insect cells) and purified to homogeneity.
-
Substrate Preparation: A short RNA oligonucleotide containing a cleavage site recognized by CPSF3 is synthesized and labeled (e.g., with a fluorescent dye or radioisotope).
-
Enzymatic Reaction: The purified CPSF3 enzyme is incubated with the labeled RNA substrate in the presence of varying concentrations of the inhibitor.
-
Product Analysis: The cleavage of the RNA substrate is monitored by separating the reaction products using denaturing polyacrylamide gel electrophoresis and quantifying the amount of cleaved product.
-
IC50 Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated from the dose-response curve.
Visualizing the Validation Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed mechanism of action of this compound.
Caption: Workflow for the experimental validation of CPSF3 as the target of this compound.
A Comparative Analysis of AN7973, Pentamidine, and Suramin in the Treatment of Trypanosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel benzoxaborole compound, AN7973, with the established trypanocidal agents, pentamidine (B1679287) and suramin (B1662206). The information presented herein is intended to inform research and development efforts in the pursuit of new therapies for trypanosomiasis, a significant parasitic disease affecting both humans and animals.
Executive Summary
This compound, a member of the benzoxaborole class of compounds, demonstrates potent activity against various Trypanosoma species, particularly those responsible for Animal African Trypanosomiasis (AAT). Its unique mechanism of action, targeting mRNA processing, distinguishes it from traditional trypanocides like pentamidine and suramin. While pentamidine and suramin have been mainstays in the treatment of Human African Trypanosomiasis (HAT), they possess limitations in terms of efficacy against certain parasite species and stages, as well as the development of resistance. This guide synthesizes available preclinical data to offer a comparative perspective on the efficacy and mechanisms of these three compounds.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound, pentamidine, and suramin against various Trypanosoma species.
Table 1: Comparative In Vitro Efficacy (EC₅₀/IC₅₀ Values)
| Compound | Trypanosome Species | Strain | EC₅₀/IC₅₀ (nM) | Reference |
| This compound | Trypanosoma brucei | - | 20 - 80 | [1] |
| Trypanosoma congolense | - | 84 | [1] | |
| Trypanosoma vivax | - | 215 (ex vivo) | [1] | |
| Pentamidine | Trypanosoma congolense | IL3000 | 169.48 ± 44.00 | [2] |
| Trypanosoma brucei brucei | s427 | 5.3 | [3] | |
| Suramin | Trypanosoma congolense | - | - | [4] |
| Trypanosoma brucei | - | - | [5][6] |
Note: Direct comparison of EC₅₀/IC₅₀ values should be made with caution due to variations in experimental protocols and parasite strains used across different studies.
Table 2: Comparative In Vivo Efficacy in Animal Models
| Compound | Animal Model | Parasite Species | Dose | Administration Route | Cure Rate | Reference |
| This compound | Cattle | T. congolense | 10 mg/kg (single dose) | Intramuscular (IM) | 3/3 (100%) | [1] |
| Cattle | T. vivax | 10 mg/kg (two doses) | Intramuscular (IM) | 1/2 (50%) | [1] | |
| Goat | T. congolense | 10 mg/kg (single dose) | Intramuscular (IM) | 3/3 (100%) | [1] | |
| Goat | T. vivax | 10 mg/kg (two doses) | Intramuscular (IM) | 4/4 (100%) | [1] | |
| Pentamidine | Mouse | T. brucei brucei | 5 mg/kg/day for 5 days | Intraperitoneal (IP) | Not specified as cure rate | [2] |
| Suramin | Cattle | T. congolense | Not specified | Not specified | Used, but with resistance issues | [4][7] |
| Mouse | T. brucei brucei | 40 mg/kg/day for 5 days | Intraperitoneal (IP) | Not specified as cure rate | [2] |
Note: The in vivo data for pentamidine and suramin in cattle and goats for the specific parasite strains tested with this compound is limited in the reviewed literature, making direct comparisons challenging.
Mechanisms of Action
The trypanocidal activity of this compound, pentamidine, and suramin are mediated by distinct molecular mechanisms.
This compound: Inhibition of mRNA Processing
This compound exerts its effect by inhibiting a crucial step in parasite gene expression known as trans-splicing.[1][8][9][10] It specifically targets the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for the processing of precursor messenger RNA (pre-mRNA) into mature mRNA.[1][8][11] Inhibition of CPSF3 disrupts the production of functional mRNAs, leading to a cessation of protein synthesis and ultimately, parasite death.[1][10]
Pentamidine: Multi-pronged Attack on Cellular Processes
The mechanism of action for pentamidine is multifaceted, involving the disruption of several vital cellular processes in trypanosomes.[12][13][14] It is known to bind to the minor groove of DNA, particularly in adenine-thymine rich regions, which can interfere with DNA replication and transcription.[12][15] Additionally, pentamidine has been shown to inhibit various enzymes, including topoisomerases, and to disrupt mitochondrial function.[12][15]
Suramin: A Polypharmacological Agent
Suramin is considered a polypharmacological drug, meaning it interacts with multiple targets within the parasite.[5][6] Its primary mode of action is believed to be the inhibition of various enzymes, particularly those involved in the glycolytic pathway, which is the main source of energy for bloodstream form trypanosomes.[5][16] By disrupting glycolysis, suramin effectively starves the parasite of ATP.[5] It has also been shown to inhibit other enzymes like dihydrofolate reductase and thymidine (B127349) kinase.[6]
Experimental Protocols
In Vitro Drug Susceptibility Assay (General Protocol)
This protocol outlines a general method for determining the in vitro efficacy (EC₅₀/IC₅₀) of compounds against bloodstream form trypanosomes.
Methodology:
-
Parasite Culture: Bloodstream forms of the desired Trypanosoma species are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Test compounds are serially diluted in the culture medium in 96-well microtiter plates.
-
Inoculation: A suspension of trypanosomes is added to each well to achieve a final density of, for example, 1 x 10⁴ cells/mL.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C.
-
Viability Assessment: A viability indicator, such as resazurin (B115843), is added to each well. Viable cells metabolize resazurin into the fluorescent product resorufin.
-
Measurement: The fluorescence is measured using a microplate reader.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Mouse Model of Trypanosomiasis (General Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of trypanocidal compounds in a murine infection model.
Methodology:
-
Animal Infection: Female BALB/c mice (or other suitable strains) are infected intraperitoneally (i.p.) with a specific number of bloodstream form trypanosomes (e.g., 1 x 10⁴ parasites per mouse).[2]
-
Treatment: At a predetermined time post-infection (e.g., 3 days), treatment with the test compound is initiated. The compound is administered via a specific route (e.g., i.p., oral gavage) at various dose levels for a defined period (e.g., 5 consecutive days).[2] A control group receives the vehicle only.
-
Monitoring: Parasitemia is monitored regularly by microscopic examination of tail blood. Body weight and clinical signs of disease are also recorded.
-
Determination of Curative Dose: The minimal curative dose is defined as the lowest dose at which all treated animals become aparasitemic and survive for a defined follow-up period (e.g., 30 or 60 days) without relapse.
Conclusion
This compound presents a promising profile as a novel trypanocidal agent, particularly for veterinary applications. Its distinct mechanism of action offers a potential advantage in overcoming resistance mechanisms that affect existing drugs like pentamidine and suramin. The in vivo data in cattle and goats for T. congolense and T. vivax are particularly encouraging. However, further head-to-head comparative studies with established drugs in relevant animal models are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future research and contribute to the development of improved treatments for trypanosomiasis.
References
- 1. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. African animal trypanosomiasis; selected articles from the World Animal Review [fao.org]
- 5. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The animal trypanosomiases and their chemotherapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The trypanocidal benzoxaborole this compound inhibits trypanosome mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentamidine - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Current Treatments to Control African Trypanosomiasis and One Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 16. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
A Comparative Analysis of the Therapeutic Index of AN7973 and Other Antiparasitic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of AN7973, a novel benzoxaborole compound, with other relevant antiparasitic agents. The assessment is based on available preclinical and clinical data, focusing on both efficacy and safety profiles to facilitate informed decisions in drug development.
Quantitative Data Summary
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the effective dose. A higher TI indicates a wider margin of safety. The following table summarizes the available data for this compound and comparator compounds.
| Compound | Therapeutic Target | Effective Dose (ED) | Toxic Dose (TD) | Therapeutic Index (TI) | Animal Model |
| This compound | Cryptosporidiosis | 10-25 mg/kg/day (oral) (>90-99% efficacy)[1] | >80 mg/kg/day (NOAEL, 7-day oral)[1] | >3.2 - 8 | Rat (toxicity), Mouse (efficacy) |
| AN11736 | Trypanosomiasis | 10 mg/kg (single IP dose, 100% cure) | 200 mg/kg (NOAEL, 7-day oral, female) | >20 | Dog (toxicity), Mouse (efficacy) |
| Acoziborole | Trypanosomiasis | 25 mg/kg (oral, 100% cure rate in mice)[2] | 15 mg/kg/day (NOAEL, 28-day oral)[3] | ~0.6 | Rat, Dog (toxicity), Mouse (efficacy) |
| Suramin | Trypanosomiasis | Not specified in curative dose for animal models | 750 mg/kg (LD50, single IP dose)[4] | Narrow (not precisely calculated from available data) | Mouse (toxicity) |
| Nitazoxanide | Cryptosporidiosis | 100 mg/kg/day (oral)[5] | 1350 mg/kg (LD50, oral)[6][7] | 13.5 | Mouse |
Note: The Therapeutic Index (TI) is calculated as TD/ED. For this compound, AN11736, and Acoziborole, the No Observed Adverse Effect Level (NOAEL) from repeat-dose studies was used as a conservative estimate of the toxic dose in the absence of acute LD50 data. For Acoziborole, the reported NOAEL is from a 28-day study, which may result in a lower apparent TI compared to acute toxicity measures.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the cited data. The following sections outline the typical experimental protocols used to assess the efficacy and toxicity of these compounds.
In Vivo Efficacy Testing
1. Trypanosomiasis Mouse Model:
-
Animal Model: Female NMRI mice are commonly used.
-
Infection: Mice are infected intraperitoneally (i.p.) with a specific strain of Trypanosoma, such as T. b. rhodesiense STIB900, at a concentration of 10^4 bloodstream trypanosomes.
-
Treatment: Test compounds are administered, for example, at a specific dose (e.g., 40 mg/kg) i.p. for a set number of consecutive days, starting a few days post-infection.
-
Efficacy Assessment: The primary endpoint is the clearance of parasites from the blood, which is monitored by microscopic examination of tail blood smears. The number of cured mice (parasite-free for a defined period) is recorded to determine the cure rate.
2. Cryptosporidiosis Mouse Model:
-
Animal Model: Immunodeficient mouse strains, such as NOD scid gamma (NSG) mice, are used to establish a chronic infection.
-
Infection: Mice are infected by oral gavage with Cryptosporidium parvum oocysts.
-
Treatment: Treatment with the test compound (e.g., this compound) is initiated after the infection is established (e.g., 7 days post-infection). The compound is typically administered daily by oral gavage at various doses.
-
Efficacy Assessment: Efficacy is determined by quantifying the reduction in fecal oocyst shedding. This is often measured using techniques like quantitative PCR (qPCR) to determine the parasite load in fecal samples collected at different time points during and after treatment.
Toxicity Testing
1. Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method):
-
Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity.
-
Animal Model: Typically, rats of a single sex (usually females) are used.
-
Procedure: A group of three animals is orally administered the test substance at a defined dose level. The presence or absence of mortality within a 14-day observation period determines the next step, which may involve dosing at a higher or lower level.
-
Endpoint: The test allows for the determination of an LD50 range and classification of the substance according to the Globally Harmonised System (GHS).
2. Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407):
-
Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over 28 days.
-
Animal Model: The rat is the preferred rodent species. Groups of at least 5 males and 5 females are used for each dose level.
-
Procedure: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days. A control group receives the vehicle only. Animals are observed daily for signs of toxicity.
-
Endpoint: At the end of the study, detailed hematological and clinical biochemistry analyses are performed, followed by a full necropsy and histopathological examination of organs. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Benzoxaboroles (this compound, AN11736, Acoziborole)
This compound and other related benzoxaboroles exert their antiparasitic effect by inhibiting mRNA processing in the parasite. This is a novel mechanism of action that targets a fundamental cellular process. The proposed target is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for the maturation of messenger RNA.
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index involves a multi-step process encompassing both in vitro and in vivo studies to establish the efficacy and safety of a compound.
References
- 1. Identification of a potent benzoxaborole drug candidate for treating cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pre-clinical toxicology of nitazoxanide--a new antiparasitic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
